(3-Acetyl-4-fluorophenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-acetyl-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTQXKDHZMXMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716582 | |
| Record name | (3-Acetyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850198-68-4 | |
| Record name | (3-Acetyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to (3-Acetyl-4-fluorophenyl)boronic acid
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. Its purpose is to provide not only foundational data but also field-proven insights into its synthesis, applications, and handling, with a particular focus on its utility in modern synthetic chemistry.
This compound, identified by its CAS Number 850198-68-4 , is a highly functionalized organoboron compound.[1][2][3] Its structure, featuring a boronic acid, an acetyl group, and a fluorine atom on a phenyl ring, makes it an exceptionally valuable reagent in organic synthesis. The strategic placement of these functional groups offers multiple reaction pathways and imparts unique electronic properties, rendering it a sought-after building block for complex molecular architectures.
The boronic acid moiety is primarily known for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[4][5] The electron-withdrawing nature of the acetyl group and the fluorine atom modulates the reactivity of the boronic acid and the aromatic ring, providing chemists with fine control over synthetic outcomes. This guide will delve into the core properties, synthesis, and critical applications of this reagent, offering both theoretical understanding and practical, actionable protocols.
Section 1: Physicochemical Properties and Characterization
Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. The data for this compound is summarized below. It is crucial for researchers to verify the purity of the material upon receipt, typically via NMR spectroscopy or LC-MS, as boronic acids can undergo dehydration to form cyclic boroxines.
| Property | Value | Source(s) |
| CAS Number | 850198-68-4 | [1][2][6] |
| Molecular Formula | C₈H₈BFO₃ | [1] |
| Molecular Weight | 181.96 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [7] |
| Purity | Typically ≥95-98% | [1][6] |
| Storage | Store at room temperature or under refrigeration, away from moisture.[1] | |
| SMILES | CC(=O)C1=C(F)C=CC(B(O)O)=C1 | [1] |
| InChI Key | SLTQXKDHZMXMNR-UHFFFAOYSA-N | [3] |
Note: Physical properties such as melting point and boiling point are not consistently reported across public domains and should be determined experimentally.
Section 2: Synthesis and Purification
The synthesis of arylboronic acids often involves the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a boron-containing electrophile. A common and reliable method for preparing this compound is through a lithium-halogen exchange followed by borylation.
Expertise & Causality: This pathway is chosen for its efficiency and tolerance of the ketone functional group at low temperatures. Starting from the readily available 1-(2-fluoro-5-bromophenyl)ethanone, a Grignard formation is less favorable due to potential side reactions with the acetyl group. The lithium-halogen exchange using an organolithium reagent like n-butyllithium is rapid and occurs at low temperatures (-78 °C), which preserves the ketone moiety. The subsequent reaction with a trialkyl borate, such as trimethyl borate, followed by acidic workup, yields the desired boronic acid.[8][9]
Plausible Synthetic Workflow
Caption: A plausible synthetic route to this compound.
Step-by-Step Synthesis Protocol
This is a representative protocol based on established chemical principles. All reactions should be performed by trained personnel under a nitrogen or argon atmosphere using anhydrous solvents.[8]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-(5-bromo-2-fluorophenyl)ethanone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the cooled solution, add trimethyl borate (1.2 eq) dropwise. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis & Extraction: Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl), stirring vigorously until two clear layers form. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[10]
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.[10]
Section 3: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid's aryl group and an organic halide or triflate.[4][5] Its high functional group tolerance and mild reaction conditions have made it a staple in pharmaceutical and materials science research.[5][11]
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex. The reactivity order is typically I > Br > OTf >> Cl.[5]
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Validated Experimental Protocol
This protocol is a general starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Reagents Setup: In a reaction vial, combine this compound (1.2 eq), the desired aryl halide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq). For less reactive halides (e.g., chlorides), a more active catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) may be required.[4]
-
Solvent and Degassing: Add a solvent mixture, typically dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Seal the vial and heat the reaction mixture with stirring to the desired temperature (commonly 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by flash column chromatography.
Section 4: Advanced Applications in Drug Discovery
The incorporation of boron, and specifically the boronic acid functional group, into drug candidates has gained significant traction following the success of FDA-approved drugs like Bortezomib (Velcade®) and Vaborbactam.[11][12] Boronic acids can act as transition-state mimics, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[11]
The this compound scaffold is particularly interesting for medicinal chemistry for several reasons:
-
Fluorine Substitution: The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability.
-
Acetyl Group: The ketone provides a handle for further chemical modification or can act as a hydrogen bond acceptor in a protein binding pocket.
-
Modulated pKa: Electron-withdrawing groups like fluorine can lower the pKa of the boronic acid, which can be advantageous for biological applications that require interaction at physiological pH (around 7.4).[8][9]
This reagent serves as a key starting material for creating libraries of complex molecules for screening against various biological targets, from proteasome inhibitors in oncology to novel antibacterial agents.[13][14]
Section 5: Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for CAS 850198-68-4 should always be consulted, general guidelines for handling arylboronic acids apply.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Inhalation/Contact: Avoid breathing dust.[16] Handle in a well-ventilated area or a chemical fume hood.[17] Causes skin and serious eye irritation.[15] In case of contact, wash skin thoroughly with soap and water and flush eyes with water for several minutes.[15][17]
-
Fire and Explosion: Boronic acids are generally not flammable but can burn if involved in a fire. Use dry chemical, CO₂, or water spray for extinction.[15]
-
Storage: Keep the container tightly closed in a cool, dark, and dry place to prevent degradation and moisture-induced formation of boroxines.[17] Store away from oxidizing agents.[17]
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in science. Its well-defined reactivity, particularly in the robust Suzuki-Miyaura coupling, combined with its unique electronic and structural features, makes it a powerful asset for constructing novel pharmaceuticals, agrochemicals, and materials. This guide provides the foundational knowledge and practical protocols necessary for its successful application, empowering researchers to leverage its full potential in their synthetic endeavors.
References
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
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(3-Acetyl-4-fluorophenyl)boronic acid molecular weight.
An In-depth Technical Guide to (3-Acetyl-4-fluorophenyl)boronic acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern synthetic chemistry and drug discovery, boronic acids have emerged as indispensable tools. Their unique reactivity, stability, and low toxicity have established them as premier building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Among the vast array of available boronic acids, this compound (CAS No. 850198-68-4) is a particularly valuable reagent. Its substituted phenyl ring, featuring both an acetyl and a fluorine group, introduces chemical handles and physicochemical properties highly sought after in the development of novel pharmaceuticals and advanced materials.[3][4]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the molecular properties, synthetic considerations, and critical applications of this compound, grounded in established chemical principles and field-proven methodologies.
Physicochemical and Structural Profile
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a white to off-white solid at room temperature, and its key characteristics are summarized below. The molecular weight, a central parameter for all stoichiometric calculations, is 181.96 g/mol .[5][6]
| Property | Value | Source(s) |
| Molecular Weight | 181.96 g/mol | [5][6] |
| Molecular Formula | C₈H₈BFO₃ | [5] |
| CAS Number | 850198-68-4 | [5][7][8] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [5] |
| Boiling Point | 354.5 °C at 760 mmHg | [6] |
| SMILES | CC(=O)C1=C(F)C=CC(=C1)B(O)O | [5] |
| InChI Key | SLTQXKDHZMXMNR-UHFFFAOYSA-N | [7] |
| Storage Conditions | Store at room temperature or 4°C, under inert gas (Nitrogen) | [5] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon (C-C) bonds, typically between an organoboron compound and an organohalide.[2][9] The presence of electron-withdrawing groups (the acetyl and fluoro substituents) on the phenyl ring of this specific boronic acid can influence the kinetics of the reaction, particularly the transmetalation step.[10]
Catalytic Cycle Mechanism
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, Ar-Br), forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻).[10]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst.[2]
References
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
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- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
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- 8. parchem.com [parchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Structure Elucidation of (3-Acetyl-4-fluorophenyl)boronic acid
Introduction: The Significance of (3-Acetyl-4-fluorophenyl)boronic acid in Modern Drug Discovery
This compound is a key building block in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—comprising a boronic acid, an acetyl group, and a fluorine atom—makes it a highly versatile reagent for creating complex molecular architectures. Arylboronic acids are fundamental partners in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology that forms carbon-carbon bonds with exceptional efficiency and selectivity. The acetyl and fluoro substituents on this particular scaffold allow for further chemical modifications and modulate the electronic and pharmacokinetic properties of resulting drug candidates, making its unambiguous structure elucidation a critical first step in any research and development cascade.
This guide provides a comprehensive, multi-technique approach to the definitive structural confirmation of this compound. We will move beyond procedural descriptions to explore the underlying scientific principles, explaining the rationale behind each analytical choice and how the data from discrete techniques converge to provide a holistic and validated structural picture.
Chapter 1: The Foundational Analysis - Mass Spectrometry
Mass spectrometry (MS) serves as the initial checkpoint for molecular formula verification. The primary objective is to determine the accurate molecular weight of the compound, which for this compound (C₈H₈BFO₃) is 181.96 g/mol .[1] However, the analysis of boronic acids by MS is not always straightforward due to their propensity to undergo dehydration to form cyclic trimers known as boroxines.[2]
Experimental Rationale: Choosing the Right Ionization Technique
Electrospray Ionization (ESI) is the preferred method for boronic acids as it is a soft ionization technique that minimizes in-source fragmentation and dehydration.[3][4] Analysis is typically performed in negative ion mode, which facilitates the detection of the deprotonated molecule [M-H]⁻. This approach provides a clear and intense signal corresponding to the molecular weight of the boronic acid.[4]
Experimental Protocol: UPLC-ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol with a small percentage of water.
-
Chromatography: Utilize an Ultra-High-Performance Liquid Chromatography (UPLC) system with a C18 column to ensure sample purity prior to MS analysis. A rapid gradient elution with a mobile phase of acetonitrile and water containing a modifier like ammonium acetate is effective.[3][4]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) is crucial for obtaining an accurate mass measurement.
-
Data Acquisition: Scan for a mass range that includes the expected molecular ion, for instance, m/z 50-500.
-
Data Interpretation: From Mass-to-Charge Ratio to Molecular Formula
The primary ion expected in the negative ESI mass spectrum is the [M-H]⁻ adduct. High-resolution mass spectrometry will provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.
| Ion Species | Calculated m/z | Observed m/z (Hypothetical) |
| [C₈H₇BFO₃]⁻ | 180.0454 | 180.0451 |
| [M-H]⁻ | 180.0454 | 180.0451 |
A minimal deviation between the calculated and observed mass provides strong evidence for the correct molecular formula.
Chapter 2: Unveiling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a suite of NMR experiments is required to probe the different active nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B.
Logical Workflow for NMR Analysis
Caption: Logical workflow for comprehensive NMR analysis.
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. The aromatic region is of particular interest for confirming the substitution pattern.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Boronic acids can sometimes give broad signals due to oligomerization; using d₄-methanol can sometimes sharpen the spectra.[5]
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.
Expected ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | s (broad) | 2H | B(OH)₂ | The acidic protons of the boronic acid group are often broad and exchangeable. |
| ~8.0-7.9 | m | 2H | Ar-H | Protons ortho to the electron-withdrawing acetyl and boronic acid groups are deshielded. |
| ~7.4 | t | 1H | Ar-H | The proton ortho to the fluorine atom will show coupling to fluorine. |
| ~2.6 | s | 3H | -C(O)CH₃ | A singlet in the aliphatic region is characteristic of a methyl ketone. |
¹³C NMR Spectroscopy: Defining the Carbon Backbone
¹³C NMR reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.
Expected ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~197 | C=O | The carbonyl carbon of the acetyl group is highly deshielded. |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F | The carbon directly bonded to fluorine shows a large one-bond coupling constant. |
| ~135-120 | Ar-C | Aromatic carbons. |
| ~130 (broad) | C-B | The carbon attached to the boron atom often appears as a broad signal due to the quadrupolar nature of the boron nucleus. |
| ~27 | -CH₃ | The methyl carbon of the acetyl group. |
¹⁹F and ¹¹B NMR Spectroscopy: The Heteroatom Probes
These experiments provide direct evidence for the presence and chemical environment of fluorine and boron.
-
¹⁹F NMR: The presence of a single fluorine atom in the molecule will result in a single resonance in the ¹⁹F NMR spectrum.[6][7][8] Its chemical shift is highly sensitive to the electronic environment.[8][9][10] The coupling observed in the ¹H and ¹³C spectra can be confirmed here.
-
¹¹B NMR: This is a crucial experiment for characterizing boronic acids.[11][12][13] The chemical shift in ¹¹B NMR is indicative of the coordination state of the boron atom.[12][14] For a tricoordinate sp²-hybridized boronic acid, a characteristic chemical shift is expected.[12][15]
Experimental Protocol: ¹⁹F and ¹¹B NMR
-
Instrumentation: Requires a spectrometer equipped with a broadband or multinuclear probe.
-
Acquisition: Use standard parameters for ¹⁹F and ¹¹B acquisition. Quartz NMR tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass.[16]
Expected Heteronuclear NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Rationale |
| ¹⁹F | ~ -110 to -120 | Typical range for a fluorine atom attached to an aromatic ring. |
| ¹¹B | ~ 28 to 33 | Characteristic of a tricoordinate arylboronic acid.[15] |
Chapter 3: Vibrational Fingerprinting - Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of functional groups, providing a unique "fingerprint" for the molecule. It is an excellent technique for confirming the presence of key functional groups identified by NMR.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 (broad) | Strong | O-H stretch | B(OH)₂ |
| ~1680 | Strong | C=O stretch | Acetyl group |
| ~1600, 1480 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1350 | Strong | B-O stretch | Boronic acid |
| ~1250 | Strong | C-F stretch | Aryl-Fluoride |
Chapter 4: The Definitive Proof - Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides incontrovertible evidence for the 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of atomic connectivity and 3D arrangement in the solid state.[17]
Crystallography Workflow
Caption: Standard workflow for X-ray crystallography.
Experimental Protocol: X-ray Crystallography
-
Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Expected Structural Features from Crystallography
-
Confirmation of Connectivity: Absolute confirmation of the 1,3,4-substitution pattern on the phenyl ring.
-
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, which will be consistent with standard values for C-F, C=O, C-B, and B-O bonds.[18]
-
Intermolecular Interactions: Boronic acids typically form hydrogen-bonded dimers or extended networks in the solid state, linking the B(OH)₂ groups of adjacent molecules.[18][19] This packing information is crucial for understanding the solid-state properties of the material.
Conclusion: A Self-Validating, Multi-Faceted Approach
The structure elucidation of this compound is a process of building a case with corroborating evidence from multiple, independent analytical techniques. Mass spectrometry confirms the elemental formula. A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, ¹¹B) pieces together the atomic connectivity. FTIR spectroscopy validates the presence of key functional groups. Finally, X-ray crystallography provides the definitive, high-resolution 3D picture of the molecule. Each step in this workflow serves to validate the last, ensuring the highest degree of scientific integrity and confidence in the final structural assignment. This rigorous, evidence-based approach is fundamental to advancing research and development in the pharmaceutical and chemical sciences.
References
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- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
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physical properties of (3-Acetyl-4-fluorophenyl)boronic acid
An In-Depth Technical Guide to the Physical Properties of (3-Acetyl-4-fluorophenyl)boronic Acid
Introduction: A Key Building Block in Modern Synthesis
This compound, identified by CAS Number 850198-68-4, is a specialized organoboron compound that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2][3] Its structural arrangement, featuring a boronic acid group, a fluorine atom, and an acetyl moiety on a phenyl ring, makes it a highly versatile and valuable synthetic intermediate. The strategic placement of these functional groups allows for precise molecular construction, particularly through palladium-catalyzed cross-coupling reactions.
Boronic acids are cornerstone reagents in organic synthesis, prized for their stability, low toxicity, and versatile reactivity.[4] They are most famously employed in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[5] This reaction is fundamental to the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[6][7] The fluorine and acetyl groups on this compound provide additional handles for synthetic modification and can significantly influence the electronic and pharmacokinetic properties of the final products, making this reagent particularly relevant for drug development professionals.[8]
This guide provides a comprehensive overview of the core , offering field-proven insights and detailed experimental protocols for its characterization.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is paramount for its effective use in research and development. These parameters dictate storage conditions, solvent selection for reactions and analysis, and methods for purification and identification.
| Property | Data | Source(s) |
| CAS Number | 850198-68-4 | [1][3][9] |
| Molecular Formula | C₈H₈BFO₃ | [1] |
| Molecular Weight | 181.96 g/mol | [1] |
| Purity | Typically ≥95-98% | [1][10] |
| Storage | Room temperature | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Workflow for Physical Property Determination
The characterization of a fine chemical like this compound follows a logical workflow designed to confirm identity, purity, and key physical parameters before its use in synthesis.
Caption: Workflow for the physical characterization of a synthetic building block.
Detailed Property Analysis
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity.[11] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples will melt at a lower temperature and over a broader range. While a specific, literature-cited melting point for this compound is not consistently available, its determination is a critical quality control step. For context, the related compound 3-Fluorophenylboronic acid has a reported melting point of 214-218 °C.[12]
Causality in Experimental Choice: The capillary method using a calibrated apparatus like a Mel-Temp or DigiMelt is chosen for its accuracy, small sample requirement, and reproducibility.[13] A preliminary rapid heating is used to find an approximate range, followed by a slow, careful measurement (e.g., 2°C/minute ramp) to obtain a precise value. This two-step approach maximizes efficiency without sacrificing accuracy.[13]
Solubility Profile
The solubility of this compound is critical for selecting appropriate solvent systems for both synthetic reactions and analytical characterization. While quantitative solubility data is sparse, qualitative solubility can be inferred from its structure and the common solvents used for boronic acids.
-
Reaction Solvents: For Suzuki-Miyaura couplings, solvent choice is crucial and often involves polar aprotic solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in combination with water to dissolve the inorganic base.
-
Analytical Solvents: For NMR spectroscopy, deuterated solvents are required.[14] Chloroform-d (CDCl₃) is a standard first choice, but due to the polarity imparted by the acetyl and boronic acid groups, solvents like acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆) may be necessary to achieve complete dissolution.[15]
Spectroscopic Properties: ¹H NMR for Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the chemical structure of an organic molecule. A ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).
For this compound (C₈H₈BFO₃), the expected signals in a ¹H NMR spectrum are:
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear as complex multiplets in the aromatic region (typically ~7.0-8.5 ppm). Their specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the acetyl and boronic acid groups, and the fluorine atom.
-
Acetyl Protons (3H): The three protons of the methyl group in the acetyl moiety will appear as a sharp singlet (as there are no adjacent protons to couple with) in the aliphatic region (typically ~2.5-2.7 ppm).
-
Boronic Acid Protons (2H): The two hydroxyl protons of the B(OH)₂ group are often broad and may exchange with trace water in the solvent. Their chemical shift is highly variable and they may not always be observed.
Application Spotlight: The Suzuki-Miyaura Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[16][17] The reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[18][19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The physical properties of the boronic acid, such as its solubility in the reaction medium and its purity, are critical for ensuring efficient transmetalation and high yields of the desired biaryl product.
Experimental Protocols
The following protocols provide step-by-step methodologies for determining the key physical properties discussed. These are self-validating systems designed to ensure data integrity and reproducibility.
Protocol 1: Melting Point Determination via Capillary Method
This protocol describes the determination of the melting point range of a solid organic compound using a standard melting point apparatus.[20]
I. Materials & Equipment:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt)
-
Glass capillary tubes (sealed at one end)[21]
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
II. Procedure:
-
Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[21]
-
Capillary Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample height of 1-2 mm is achieved.[11][21]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.
-
Rapid Determination (Approximate Range): Set the apparatus to heat rapidly (e.g., a ramp rate of 10-20°C per minute).[13] Observe the sample and record the approximate temperature at which it melts. Allow the apparatus to cool significantly.
-
Accurate Determination: Prepare a new capillary tube. Set the apparatus to heat quickly to a temperature about 15-20°C below the approximate melting point found in the previous step.[13]
-
Slow Ramp: Adjust the heating rate to a slow ramp of approximately 2°C per minute.
-
Data Recording: Carefully observe the sample through the viewing lens. Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last solid crystal melts completely.[20] The melting point is reported as the range T₁ - T₂.
-
Confirmation: Repeat the accurate determination with a fresh sample to ensure the result is reproducible.
Protocol 2: Structural Confirmation via ¹H NMR Spectroscopy
This protocol outlines the preparation of a sample and acquisition of a standard ¹H NMR spectrum.[15]
I. Materials & Equipment:
-
This compound sample (5-25 mg)
-
High-quality NMR tube and cap
-
Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) (~0.7 mL)
-
Pasteur pipette with a small cotton or glass wool plug
-
Small vial
-
NMR Spectrometer
II. Procedure:
-
Sample Preparation: Weigh approximately 5-25 mg of the compound into a small, clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to dissolve the sample completely.
-
Filtration: To ensure the solution is free of particulate matter which can degrade spectral quality, filter the sample solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the clean NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.[22]
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale (often to the residual solvent peak or an internal standard like TMS).
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to confirm that the spectrum is consistent with the structure of this compound.[15]
References
- 1. chemscene.com [chemscene.com]
- 2. parchem.com [parchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. nbinno.com [nbinno.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 850198-68-4 [amp.chemicalbook.com]
- 10. proactivemr.com [proactivemr.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. 3-Fluorophenylboronic acid = 95.0 768-35-4 [sigmaaldrich.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To [chem.rochester.edu]
- 16. Yoneda Labs [yonedalabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pennwest.edu [pennwest.edu]
- 21. byjus.com [byjus.com]
- 22. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Solubility of (3-Acetyl-4-fluorophenyl)boronic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of (3-Acetyl-4-fluorophenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound and its Solubility
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Its utility in the synthesis of biologically active compounds underscores the importance of understanding its physical properties, paramount among which is its solubility. The choice of solvent can dictate the success of a reaction, the efficiency of a purification process, and the feasibility of a formulation. This guide delves into the nuanced solubility profile of this compound, providing a framework for rational solvent selection and experimental determination.
Theoretical Considerations for Solubility
The solubility of this compound in organic solvents is governed by the interplay of its constituent functional groups: the boronic acid moiety, the acetyl group, and the fluorine atom, all attached to a phenyl ring.
-
The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic suggests a preference for polar protic and aprotic solvents. However, boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1] This transformation can significantly alter the solubility profile, as boroxines are generally less polar than their corresponding boronic acids.
-
The Acetyl Group (-C(O)CH₃): The acetyl group introduces a moderate degree of polarity and a hydrogen bond acceptor site (the carbonyl oxygen). This functionality can enhance solubility in polar aprotic solvents that can interact with the carbonyl group.
-
The Fluorine Atom (-F): As a highly electronegative atom, fluorine can engage in dipole-dipole interactions and, in some contexts, weak hydrogen bonding. Its presence can influence the overall electronic distribution of the molecule and its interactions with solvents.
The combination of these groups results in a molecule with a complex solubility profile, where a balance of polarity, hydrogen bonding capability, and the potential for self-association (boroxine formation) must be considered.
Qualitative Solubility Profile
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The hydroxyl group of methanol can effectively hydrogen bond with the boronic acid and acetyl groups. |
| Ethanol | High | Similar to methanol, ethanol is a good hydrogen bonding solvent. | |
| Isopropanol | Medium | Increased steric hindrance of the isopropyl group may slightly reduce solvation efficiency compared to methanol and ethanol. | |
| Polar Aprotic | Acetone | High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the boronic acid's hydroxyl groups. |
| Acetonitrile | Medium | The nitrile group is polar, but its hydrogen bonding capability is weaker than that of ketones or alcohols. | |
| Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor, and THF is a good solvent for many organic compounds. | |
| N,N-Dimethylformamide (DMF) | High | A highly polar aprotic solvent with a strong ability to solvate a wide range of compounds. | |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating power for polar compounds. | |
| Nonpolar Aprotic | Toluene | Low | The nonpolar nature of toluene makes it a poor solvent for the polar functional groups of the boronic acid. |
| Hexanes | Insoluble | The highly nonpolar nature of alkanes will not effectively solvate the polar molecule. | |
| Chlorinated | Dichloromethane (DCM) | Medium | DCM has a moderate polarity and can dissolve a range of organic compounds, but its hydrogen bonding capacity is limited. |
| Chloroform | Medium | Similar to DCM, chloroform's moderate polarity allows for some dissolution. | |
| Ester | Ethyl Acetate | Medium | The ester group provides some polarity and hydrogen bond accepting capability. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of published quantitative data, experimental determination is crucial for obtaining accurate solubility values. The isothermal shake-flask method is a reliable and widely used technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling and Filtration:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the solute in the sample.
-
-
Calculation of Solubility:
-
Construct a calibration curve from the analysis of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, the hazards can be inferred from similar fluorinated phenylboronic acids.
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Health Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[2][3][4]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct quantitative data is scarce, a combination of theoretical prediction and a robust experimental protocol empowers researchers to make informed decisions regarding solvent selection for their specific applications. The principles and methodologies outlined herein are intended to facilitate more efficient and effective research and development involving this versatile chemical building block.
References
An In-depth Technical Guide to the Safe Handling of (3-Acetyl-4-fluorophenyl)boronic acid
For professionals in the vanguard of research and pharmaceutical development, the deliberate and safe handling of chemical reagents is not merely a procedural formality but a cornerstone of scientific integrity and innovation. (3-Acetyl-4-fluorophenyl)boronic acid, a key building block in modern medicinal chemistry, demands a comprehensive understanding of its properties to ensure its effective use while safeguarding laboratory personnel and the environment. This guide synthesizes critical safety data, expert handling protocols, and risk mitigation strategies to provide a self-validating framework for its management in a research setting.
Compound Profile and Hazard Identification
This compound (CAS No. 850198-68-4) is a substituted arylboronic acid.[1][2] Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable intermediate. However, its chemical reactivity necessitates a thorough understanding of its potential hazards.
Chemical and Physical Properties
A foundational understanding of the compound's physical characteristics is the first step in a robust safety assessment. These properties dictate storage conditions, appropriate handling techniques, and potential exposure pathways.
| Property | Value | Source |
| CAS Number | 850198-68-4 | [1][2] |
| Molecular Formula | C₈H₈BFO₃ | [1][2] |
| Molecular Weight | 181.96 g/mol | [1][2] |
| Appearance | Solid (Typical for arylboronic acids) | General Knowledge |
| Storage | Store at room temperature in a cool, dry, well-ventilated place. | [1][3] |
GHS Classification and Hazard Analysis
According to available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating it is a substance that can cause less serious health effects.[2] The causality behind this classification stems from the compound's potential to interact with biological systems, a common trait for many reactive organic molecules used in synthesis.
| Hazard Class & Category | Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of a sufficient quantity may lead to adverse health effects.[2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort.[2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Contact with eyes can result in significant, but reversible, damage.[2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract, leading to coughing and shortness of breath.[2] |
Risk Mitigation Framework: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential. This strategy is not merely about compliance but about creating an inherently safer operating environment.
The Primacy of Engineering Controls
The most effective way to mitigate exposure is to physically remove the hazard from the operator's breathing zone.
-
Chemical Fume Hood: All weighing and handling of this compound as a solid, and any reactions involving it, must be conducted within a properly functioning chemical fume hood.[4][5] This is the primary barrier against the inhalation of airborne particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment: The Last Line of Defense
PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact and unexpected splashes. The selection of PPE must be deliberate and based on the specific hazards identified.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4][5] In situations with a higher risk of splashing, such as when working with larger quantities or during transfers, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[4] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid skin contamination.
-
Body Protection: A laboratory coat is required to protect against incidental skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[4]
Standard Operating Procedures: From Benchtop to Waste Stream
Adherence to standardized protocols minimizes variability and the potential for error. These procedures represent a self-validating system, ensuring that safety is integrated into the workflow.
Handling and Experimental Workflow
The following diagram outlines the critical decision points and safety checks embedded in the handling workflow for this compound.
Caption: Standard workflow for handling this compound.
Storage and Incompatibility
Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5] The boronic acid moiety can be susceptible to oxidation, and reactions with strong acids can be exothermic.
Spill Management Protocol
Immediate and correct response to a spill is vital to prevent exposure and further contamination.
References
synthesis of (3-Acetyl-4-fluorophenyl)boronic acid
An In-depth Technical Guide to the Synthesis of (3-Acetyl-4-fluorophenyl)boronic acid
Executive Summary
This compound is a cornerstone building block in modern medicinal chemistry and drug development. Its utility stems from the strategic placement of three key functional groups on a phenyl ring: a boronic acid moiety for versatile carbon-carbon bond formation via Suzuki-Miyaura coupling, a fluorine atom to enhance metabolic stability and binding affinity, and an acetyl group that serves as a synthetic handle for further molecular elaboration. This guide provides a comprehensive technical overview of the primary synthetic strategies for this valuable intermediate, grounded in mechanistic principles and field-proven insights. We will dissect the palladium-catalyzed Miyaura borylation and the classic organometallic routes, offering detailed protocols and explaining the causality behind critical experimental choices. Furthermore, this document addresses the common challenges in the purification of arylboronic acids and presents robust methods for obtaining high-purity material, ensuring its reliable performance in downstream applications.
Introduction
Chemical Profile and Significance
This compound (CAS No. 850198-68-4) is a specialized arylboronic acid derivative.[1][2][3] Arylboronic acids are indispensable reagents in organic synthesis, primarily due to their stability, low toxicity, and exceptional performance in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals.[6][7]
The specific arrangement of substituents in this compound makes it a particularly sought-after intermediate. The fluorine atom can modulate the electronic properties of the molecule and often improves pharmacokinetic properties such as metabolic stability and membrane permeability in the final drug candidate.[8] The acetyl group provides a reactive site for creating more complex molecules, serving as a key connection point in multi-step syntheses.[9]
Overview of Synthetic Strategies
The synthesis of arylboronic acids, including our target molecule, is dominated by two major strategic approaches:
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This modern approach involves the direct coupling of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). Its primary advantage is its remarkable tolerance for a wide range of functional groups, including the ketone present in our target molecule.[10][11][12]
-
Organometallic Routes: These classic methods rely on the formation of a highly reactive organometallic intermediate (either a Grignard or organolithium reagent) from an aryl halide. This intermediate then reacts with a boron electrophile, typically a trialkyl borate, followed by hydrolysis to yield the boronic acid.[13][14] While powerful, these methods require stringent anhydrous conditions and low temperatures to prevent side reactions with sensitive functional groups.
This guide will focus on providing a detailed, practical framework for both approaches, enabling researchers to select the optimal route based on available starting materials, equipment, and scale.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals the most viable pathways to this compound. The primary disconnection is at the carbon-boron bond, leading back to a halogenated precursor.
Caption: Retrosynthetic pathways to the target molecule.
Primary Synthetic Methodologies
Palladium-Catalyzed Miyaura Borylation
This method is often the preferred route in industrial and research settings due to its high functional group tolerance and operational simplicity. The reaction typically proceeds via the formation of a boronate ester (e.g., a pinacol ester), which can be isolated or hydrolyzed in a subsequent step to the desired boronic acid.
The Suzuki-Miyaura reaction and the related Miyaura borylation proceed through a well-established catalytic cycle involving a palladium(0) active species.[4][15] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety is transferred from the boron reagent to the palladium center. This step is facilitated by a base, which activates the boron compound.[16]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-B bond and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle for Miyaura Borylation.
The success of the Miyaura borylation hinges on the careful selection of several components:
-
Aryl Halide: 1-(5-Bromo-2-fluorophenyl)ethanone is an ideal starting material. Aryl bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. It is a stable, easy-to-handle solid. Pinacolborane (HBpin) is an alternative that can be more atom-economical.[17]
-
Catalyst/Ligand: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. Electron-rich, bulky phosphine ligands like SPhos or XPhos are highly effective in promoting the catalytic cycle. Pre-formed catalysts like PdCl₂(dppf) are also widely used and reliable.[10][18]
-
Base: A non-nucleophilic base is required to facilitate the transmetalation step. Potassium acetate (KOAc) is a common and effective choice. Stronger bases like carbonates or phosphates can also be used.[6]
-
Solvent: Anhydrous, polar aprotic solvents such as 1,4-dioxane, DMSO, or THF are typically used to ensure solubility of the reagents and intermediates.
Materials:
-
1-(5-Bromo-2-fluorophenyl)ethanone (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(5-Bromo-2-fluorophenyl)ethanone, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via cannula.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.
-
Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester, which can be used directly in the next step or purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Hydrolysis to Boronic Acid:
-
Dissolve the crude pinacol ester in a 10:1 mixture of acetone and water.
-
Add an excess of a suitable transesterification agent, such as sodium periodate (NaIO₄) or an aqueous acid (e.g., 2M HCl).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate. The boronic acid may be in either the organic or aqueous layer depending on the pH. Adjust pH if necessary to facilitate extraction.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
| Parameter | Value/Condition | Rationale |
| Starting Material | 1-(5-Bromo-2-fluorophenyl)ethanone | Balances reactivity and stability. |
| Catalyst Loading | 1-3 mol% | Optimizes cost and reaction rate. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for oxidative addition. |
| Typical Yield | 70-90% (for pinacol ester) | High efficiency is characteristic of this method.[6] |
| Key Advantage | High functional group tolerance | The acetyl group remains intact without protection. |
Organometallic Routes (Lithiation-Borylation)
This classic approach is highly effective but demands rigorous control over reaction conditions due to the high reactivity of the organometallic intermediates.
The process involves two main steps:
-
Formation of the Organometallic Reagent: An aryl bromide is reacted with either magnesium metal (to form a Grignard reagent) or an alkyllithium reagent (like n-butyllithium) via lithium-halogen exchange to form an aryllithium species.[14][19]
-
Borylation: The highly nucleophilic aryl-metal species attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). The resulting borate complex is then hydrolyzed with aqueous acid to yield the final boronic acid.
Caption: Workflow for the Lithiation-Borylation method.
-
Reagent: The choice between n-BuLi and Mg is critical. Lithium-halogen exchange with n-BuLi is often faster and occurs at very low temperatures (-78 °C), which is crucial for preventing the organometallic intermediate from attacking the acetyl group on another molecule.[19] Grignard formation can sometimes be sluggish and require activation.[20]
-
Temperature: Maintaining a very low temperature (typically -78 °C, using a dry ice/acetone bath) is non-negotiable. At higher temperatures, the highly reactive aryllithium species can act as a base or nucleophile, leading to undesired side reactions with the acetyl ketone.
-
Borate Ester: Triisopropyl borate, B(OⁱPr)₃, is often preferred over trimethyl borate, B(OMe)₃. The bulkier isopropoxy groups can sometimes help prevent over-addition (the formation of borinic acids).[21]
-
Anhydrous Conditions: All glassware must be flame- or oven-dried, and all solvents and reagents must be strictly anhydrous. Water will instantly quench the organometallic intermediates.[19]
Materials:
-
1-(5-Bromo-2-fluorophenyl)ethanone (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Triisopropyl borate (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
2M Hydrochloric acid (HCl)
Procedure:
-
Add 1-(5-Bromo-2-fluorophenyl)ethanone to a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve the starting material in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir for 30-60 minutes at -78 °C after the addition is complete.
-
In a separate flask, dissolve triisopropyl borate in anhydrous THF and cool to -78 °C.
-
Transfer the freshly formed aryllithium solution to the triisopropyl borate solution via a cooled cannula, again maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding 2M HCl while cooling in an ice bath.
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
Purification and Characterization
Purifying arylboronic acids is notoriously challenging. They are prone to dehydration to form cyclic boroxine anhydrides, can be difficult to separate from byproducts, and may decompose on standard silica gel.[22][23]
Recommended Purification Protocols
-
Recrystallization: This is the most effective method for obtaining high-purity material if a suitable solvent system can be found. A common approach is to dissolve the crude solid in a minimal amount of a hot polar solvent (like ethyl acetate or water) and then add a non-polar solvent (like hexane) to induce crystallization upon cooling.[24]
-
Acid/Base Extraction: Boronic acids are weakly acidic. Washing an ethereal solution of the crude product with a mild aqueous base can sometimes selectively extract the boronic acid into the aqueous layer. Subsequent acidification and re-extraction can yield a purer product.
-
Diethanolamine Adduct Formation: Boronic acids react reversibly with diethanolamine to form stable, crystalline adducts. These can be selectively precipitated from a solution containing impurities, filtered, and then treated with acid to regenerate the pure boronic acid.[25]
| Purification Method | Pros | Cons |
| Recrystallization | High purity, scalable. | Finding a suitable solvent can be difficult. |
| Extraction | Good for removing non-acidic impurities. | Can be low yielding; emulsions can form. |
| Diethanolamine Adduct | Excellent for difficult purifications. | Adds two steps to the process. |
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
¹⁹F NMR: To confirm the presence of the fluorine atom.
-
¹¹B NMR: A broad singlet around 25-30 ppm is characteristic of a boronic acid.
-
LC-MS: To confirm the molecular weight.
Application in Suzuki-Miyaura Coupling
The primary value of this compound is its role as a nucleophilic partner in Suzuki-Miyaura coupling reactions to form C-C bonds.[26]
Caption: Overall workflow from synthesis to application.
A typical application involves coupling the boronic acid with a heterocyclic halide (e.g., a bromopyridine) to generate a complex biaryl structure, a common scaffold in kinase inhibitors and other targeted therapies.
Conclusion
The is readily achievable through well-established methodologies. For reliability and functional group compatibility, the palladium-catalyzed Miyaura borylation of 1-(5-bromo-2-fluorophenyl)ethanone is the superior method for most applications. While the organometallic lithiation-borylation route is also effective, it requires stringent control over reaction conditions to achieve good yields. Proper purification, typically through recrystallization, is critical to obtaining material of sufficient quality for use in sensitive downstream applications like Suzuki-Miyaura cross-coupling reactions, where it continues to be an invaluable tool in the advancement of drug discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. proactivemr.com [proactivemr.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 14. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sites.pitt.edu [sites.pitt.edu]
- 20. data.epo.org [data.epo.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. reddit.com [reddit.com]
- 26. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for (3-Acetyl-4-fluorophenyl)boronic acid
An In-Depth Technical Guide to the Stability and Storage of (3-Acetyl-4-fluorophenyl)boronic acid
Introduction
This compound is a vital bifunctional building block in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures.[1][2] The integrity of this reagent is paramount; its degradation can lead to failed reactions, the generation of impurities, and ultimately, compromised research outcomes. This guide provides a comprehensive overview of the stability challenges inherent to this compound and offers field-proven strategies for its proper storage, handling, and stability assessment to ensure its optimal performance.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate handling and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 850198-68-4 | [3][4][5] |
| Molecular Formula | C₈H₈BFO₃ | [3] |
| Molecular Weight | 181.96 g/mol | [3] |
| Appearance | White to off-white crystalline solid/powder | [1][6] |
| Purity | Typically ≥95-98% | [3][7] |
| Solubility | Soluble in most polar organic solvents (e.g., ethanol, methanol, diethyl ether); limited solubility in water. | [1][2] |
Fundamental Stability Challenges and Degradation Pathways
Arylboronic acids, while generally stable, are susceptible to several degradation pathways that can compromise their purity and reactivity. The presence of both an acetyl and a fluoro group on the phenyl ring of the target molecule influences its electronic properties and, consequently, its stability profile.
Protodeboronation: The Primary Degradation Concern
Protodeboronation is a chemical reaction involving the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to its parent arene (in this case, 3-acetyl-4-fluoroacetophenone).[8] This is a well-documented side reaction that can occur during storage or, more problematically, during chemical reactions like the Suzuki coupling.[8][9]
The reaction is highly dependent on pH and can be catalyzed by both acids and bases.[8]
-
Base-Catalyzed Pathway : In the presence of a base (e.g., hydroxide ions from residual moisture), the boronic acid is converted to the more electron-rich boronate anion ([ArB(OH)₃]⁻). This species is more susceptible to reaction with a proton source, such as water, leading to the cleavage of the C-B bond.[8][10] This pathway is particularly relevant during Suzuki-Miyaura reactions, which are typically run under basic conditions.[11]
-
Acid-Catalyzed Pathway : Under acidic conditions, the reaction proceeds via protonation of the aryl ring, facilitating the C-B bond cleavage.[8][9]
Oxidative Degradation
Arylboronic acids can undergo oxidation to form the corresponding phenol. This process can be initiated by atmospheric oxygen or other oxidizing agents.[11][12] For this compound, this would result in the formation of 3-acetyl-4-fluorophenol, an impurity that can interfere with subsequent reactions. Studies on peptide boronic acids have shown that oxidation can be a major initial degradation pathway, even under seemingly benign aqueous conditions.[12]
Dehydration to Boroxines
A characteristic feature of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[13][14] While this is not technically degradation—as the process is often reversible upon exposure to water—the formation of boroxines alters the compound's molecular weight and can affect solubility and reaction kinetics. Storing the compound in a scrupulously dry environment is key to minimizing boroxine formation.
Caption: Major degradation pathways for this compound.
Recommended Storage, Handling, and Stability Protocols
Given the inherent instabilities, a stringent protocol for storage and handling is critical for preserving the quality of this compound.
Optimal Storage Conditions
The primary goal of storage is to mitigate exposure to moisture, oxygen, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | Store refrigerated (2-8 °C).[15] Some suppliers suggest room temperature for short periods.[3] | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative degradation.[12] |
| Moisture | Keep in a tightly sealed container in a dry place, preferably in a desiccator.[15][16] | Phenylboronic acids are often hygroscopic[6][16]; moisture promotes hydrolysis and protodeboronation.[8] |
| Container | Use an airtight, opaque container. | Protects from moisture, air, and light. |
Safe Handling Practices
Adherence to good laboratory practice is essential for both user safety and reagent integrity.
-
Inert Atmosphere Handling : Whenever possible, handle the solid in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][17][18] The compound is classified as a skin and eye irritant.[17][18][19][20]
-
Dispensing : Use clean, dry spatulas and weigh the compound quickly to minimize time exposed to the ambient atmosphere. Reseal the container tightly and purge with inert gas before returning to storage.
-
Solution Stability : Prepare solutions fresh for use. If storage is necessary, use an anhydrous solvent and store under an inert atmosphere at low temperatures. The stability of boronic acids in solution is significantly lower than in the solid state.
Analytical Methodologies for Stability Assessment
A robust analytical strategy is required to monitor the purity of this compound over time and to identify any degradation products.
Caption: Experimental workflow for a comprehensive stability study.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse technique for purity assessment and stability studies. However, the analysis of boronic acids can be challenging due to their potential for on-column hydrolysis or interaction with silica silanol groups.[21][22] A carefully developed method is crucial for accurate results.
Protocol 1: A Self-Validating Stability-Indicating RP-HPLC Method
This protocol is designed to minimize on-column degradation, providing a trustworthy assessment of the compound's stability.
-
Instrumentation : HPLC system with UV detector.
-
Column : A column with low silanol activity is critical. Waters XTerra MS C18 (or equivalent) is a good choice as it has been shown to minimize on-column hydrolysis of boronate esters.[22]
-
Causality: Standard silica-based C18 columns can have acidic silanol groups that catalyze the hydrolysis of the boronic acid or its esters. End-capped, hybrid, or polymer-based columns mitigate this effect.[22]
-
-
Mobile Phase A : Water (HPLC Grade)
-
Mobile Phase B : Acetonitrile (HPLC Grade)
-
Modifier : Avoid acidic modifiers like formic or trifluoroacetic acid if possible, as they can promote protodeboronation.[22] If a modifier is needed for peak shape, use a very low concentration (e.g., 0.05% TFA) and validate that it does not cause degradation.
-
Gradient :
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection : UV at 254 nm
-
Diluent : Acetonitrile or a mixture of Acetonitrile/Water. The choice of diluent should be validated to ensure the sample is stable in solution for the duration of the analysis.
-
Validation : The method's stability-indicating nature must be confirmed through forced degradation studies. Expose samples of this compound to acidic, basic, oxidative, thermal, and photolytic stress. The method is considered "self-validating" if it can resolve the main peak from all degradation product peaks, demonstrating specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural confirmation and for identifying degradation products.
-
¹H NMR : Provides information on the overall structure. The disappearance of the boronic acid protons and changes in the aromatic signals can indicate degradation.
-
¹⁹F NMR : As a fluorine-containing compound, ¹⁹F NMR offers a very clean and sensitive method for monitoring the parent compound and any fluorine-containing degradants.
-
¹¹B NMR : Directly probes the boron atom. A shift from the trigonal boronic acid (~28-30 ppm) to a tetrahedral boronate species (~3-7 ppm) can be observed, providing insight into the compound's state in solution.[11][23]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to identify unknown impurities observed during HPLC analysis by providing mass-to-charge ratio information, which helps in elucidating the structures of degradation products like the protodeboronated or oxidized species.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. While susceptible to protodeboronation, oxidation, and dehydration, its stability can be effectively managed through meticulous control of its environment. The core principles of stability preservation are rigorous exclusion of moisture and oxygen, coupled with low-temperature storage. For drug development professionals and scientists, validating the purity of each batch with a robust, stability-indicating analytical method like the HPLC protocol described herein is not just recommended—it is essential for ensuring the reliability and reproducibility of synthetic outcomes.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Angene - (3-Acetyl-4-fluorophenyl);boronic acid | 850198-68-4 | MFCD10696641 | AG008H1S [japan.angenechemical.com]
- 6. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 7. proactivemr.com [proactivemr.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Boronic acid - Wikipedia [en.wikipedia.org]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. hpc-standards.com [hpc-standards.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. combi-blocks.com [combi-blocks.com]
- 20. echemi.com [echemi.com]
- 21. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Electronic Effects of Acetyl and Fluoro Substituents on Phenylboronic Acid: Implications for Reactivity and Drug Design
Executive Summary
Phenylboronic acids are indispensable building blocks in modern organic synthesis and medicinal chemistry, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The chemical behavior of a phenylboronic acid—its acidity, reactivity, and solubility—is profoundly dictated by the electronic nature of the substituents on the phenyl ring. This guide provides an in-depth technical analysis of the electronic effects of two common, yet distinct, functional groups: the strongly deactivating acetyl group and the electronically ambivalent fluoro group. By dissecting the interplay of inductive and resonance effects, we will elucidate how these substituents modulate the Lewis acidity of the boronic acid moiety and influence its reactivity profile, offering researchers, scientists, and drug development professionals the foundational knowledge to make informed decisions in catalyst and substrate selection for rational molecular design.
Section 1: Fundamental Principles of Electronic Substituent Effects
Before delving into the specifics of the acetyl and fluoro groups, it is crucial to establish a firm understanding of the fundamental principles that govern how substituents electronically influence an aromatic ring. These effects are primarily categorized into two types: the inductive effect and the resonance effect.
The Inductive Effect (-I / +I)
The inductive effect is an electronic effect transmitted through sigma (σ) bonds.[1] It arises from the difference in electronegativity between a substituent and the carbon atom to which it is attached.
-
Electron-Withdrawing Inductive Effect (-I): Occurs when a substituent is more electronegative than carbon (e.g., halogens, oxygen, nitrogen). This pulls electron density away from the aromatic ring through the σ-bond framework.[2]
-
Electron-Donating Inductive Effect (+I): Occurs when a substituent is less electronegative than carbon (e.g., alkyl groups), pushing electron density towards the ring.
The inductive effect weakens with distance, diminishing significantly after two to three bonds.[1]
The Resonance (Mesomeric) Effect (-M / +M)
The resonance effect, or mesomeric effect, involves the delocalization of π-electrons between a substituent and the aromatic ring.[1] This requires the substituent to have p-orbitals or lone pairs that can overlap with the π-system of the ring.
-
Electron-Withdrawing Resonance Effect (-M): Occurs when a substituent has a π-bond to an electronegative atom (e.g., C=O, NO₂, CN). These groups pull π-electron density out of the ring through conjugation.[3]
-
Electron-Donating Resonance Effect (+M): Occurs when a substituent has a lone pair of electrons on the atom directly attached to the ring (e.g., -F, -OH, -NH₂). These lone pairs can be delocalized into the ring, increasing its electron density.[3]
Unlike the inductive effect, the resonance effect primarily influences the ortho and para positions of the ring.
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry used to quantify the electronic influence of a substituent.[4] It relates the reaction rates and equilibrium constants of substituted aromatic compounds to a standard reaction (the ionization of benzoic acid). The equation is given by:
log(K/K₀) = σρ
Where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactants, respectively, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. The sigma value (σ) encapsulates the total electronic effect of a substituent at a given position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5]
Section 2: The Acetyl Group: A Potent Electron-Withdrawing Force
The acetyl group (-COCH₃) is a classic example of a strongly electron-withdrawing and deactivating group. Its influence on the phenylboronic acid scaffold is unambiguous and potent.
Electronic Profile of the Acetyl Group
The acetyl group exerts both a strong inductive and a strong resonance withdrawing effect.
-
Inductive Effect (-I): The carbonyl oxygen is highly electronegative, pulling electron density away from the carbonyl carbon. This positive character on the carbonyl carbon, in turn, strongly withdraws electron density from the phenyl ring through the C-C sigma bond.
-
Resonance Effect (-M): The π-system of the carbonyl group can conjugate with the aromatic π-system, delocalizing electron density from the ring onto the electronegative oxygen atom. This effect is most pronounced at the ortho and para positions.
Because both effects are electron-withdrawing, they are additive, making the acetyl group a powerful deactivating substituent. This is reflected in its positive Hammett para-substituent constant (σₚ = +0.50).
Caption: Inductive (-I) and Resonance (-M) effects of the acetyl group on the phenyl ring.
Impact on Phenylboronic Acid Properties
Increased Acidity (Lower pKa): The primary function of a phenylboronic acid is as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species, which is the active nucleophile in Suzuki-Miyaura coupling. The stability of this negatively charged boronate is key. The potent electron-withdrawing nature of the acetyl group significantly stabilizes the negative charge on the boronate complex. This stabilization shifts the equilibrium towards the boronate form, making the boronic acid a stronger Lewis acid. Consequently, acetyl-substituted phenylboronic acids have a lower pKa value compared to unsubstituted phenylboronic acid (pKa ≈ 8.7-8.9).[5] For example, 4-acetylphenylboronic acid is expected to have a pKa around 7.8.
Modulation of Suzuki-Miyaura Coupling Reactivity: The effect on Suzuki-Miyaura coupling is twofold.
-
Transmetalation: A lower pKa facilitates the formation of the active boronate species at a lower pH, which can be beneficial for the transmetalation step—the transfer of the aryl group from boron to palladium.
-
Oxidative Addition/Reductive Elimination: Conversely, the electron-deficient nature of the aryl ring can slow down the reductive elimination step of the catalytic cycle, which is often favored by electron-rich aryl groups. However, when coupling with an electron-rich aryl halide, the electron-poor nature of the acetylphenylboronic acid can be highly complementary, leading to efficient coupling.
Section 3: The Fluoro Group: A Study in Duality
Fluorine is the most electronegative element, yet its effect on an aromatic ring is more nuanced than that of the acetyl group. This duality arises from the competition between its inductive and resonance effects.
Electronic Profile of the Fluoro Group
The fluoro group is a classic example of a substituent where the inductive and resonance effects are in opposition.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect, pulling electron density from the ring through the C-F sigma bond.
-
Resonance Effect (+M): Fluorine possesses lone pairs in 2p orbitals, which have a similar size and energy to the carbon 2p orbitals of the benzene ring. This allows for effective orbital overlap and donation of electron density into the ring's π-system.
While the -I effect is stronger overall, deactivating the ring relative to benzene, the +M effect is significant and directs incoming electrophiles to the ortho and para positions. This electronic tug-of-war results in a small positive Hammett para-substituent constant (σₚ = +0.06), indicating it is only weakly deactivating overall at the para position.
Caption: Opposing Inductive (-I) and Resonance (+M) effects of the fluoro group.
Impact on Phenylboronic Acid Properties
Increased Acidity (Lower pKa): Similar to the acetyl group, the net electron-withdrawing character of fluorine stabilizes the anionic boronate species, thereby increasing the Lewis acidity of the phenylboronic acid. The pKa of 4-fluorophenylboronic acid is approximately 8.1-8.2, which is significantly lower than that of the parent phenylboronic acid.[5] This makes it a more effective coupling partner under neutral or mildly basic conditions.
Modulation of Suzuki-Miyaura Coupling Reactivity: The fluoro group is often considered a "sweet spot" substituent in drug design and catalysis.
-
Enhanced Reactivity: The strong inductive withdrawal activates the C-B bond for transmetalation without making the ring so electron-poor that reductive elimination is severely hindered.
-
Metabolic Stability: The C-F bond is exceptionally strong, making fluorinated aromatics resistant to metabolic oxidation (e.g., by cytochrome P450 enzymes), a highly desirable trait in drug candidates.
-
Positional Isomerism: The electronic effect of fluorine is highly dependent on its position. An ortho-fluoro substituent can have a profound effect, often increasing acidity further due to through-space interactions or stabilization of the tetrahedral boronate.[5]
Section 4: Comparative Analysis and Practical Implications
The choice between an acetyl- and a fluoro-substituted phenylboronic acid depends entirely on the desired outcome for the target molecule and the specific reaction conditions.
Summary of Electronic and Chemical Properties
| Property | 4-Acetylphenylboronic Acid | 4-Fluorophenylboronic Acid | Unsubstituted Phenylboronic Acid |
| Dominant Effect | Strong -I, Strong -M | Strong -I, Moderate +M | Reference |
| Hammett Constant (σₚ) | +0.50 | +0.06 | 0.00 |
| Overall Character | Strongly Electron-Withdrawing | Weakly Electron-Withdrawing | Neutral |
| Approximate pKa | ~7.8 | ~8.1[5] | ~8.8[5] |
| Lewis Acidity | High | Moderate-High | Low |
| Impact on Suzuki Coupling | Facilitates boronate formation; may slow reductive elimination. | Balanced profile; generally enhances reactivity. | Standard reactivity. |
| Use Case in Drug Design | Strong electronic modulation; polar handle for H-bonding. | Metabolic blocker; fine-tuning of pKa and lipophilicity. | Basic scaffold. |
Decision Flowchart for Rational Design
For researchers in drug development, selecting the appropriate substituted phenylboronic acid is a critical step. The following flowchart provides a logical framework for this decision-making process.
Caption: Decision flowchart for selecting a substituted phenylboronic acid in drug design.
Section 5: Experimental Protocols
To provide a practical context, we outline a standard protocol for determining the pKa of a substituted phenylboronic acid, a critical parameter for understanding its reactivity.
Workflow: Potentiometric Titration for pKa Determination
This protocol describes a self-validating system for measuring the pKa of a water-soluble boronic acid like 4-fluorophenylboronic acid.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Reagent Preparation (Causality):
-
A 0.01 M solution of the boronic acid is prepared. A co-solvent like methanol is often necessary for solubility. The concentration must be known accurately for stoichiometric calculations.
-
A standardized solution of NaOH (~0.1 M) is prepared. Standardization against a primary standard like potassium hydrogen phthalate (KHP) is critical for accuracy.
-
-
Instrumentation Setup:
-
A calibrated pH meter with a glass electrode is used. Calibration with at least three standard buffers bracketing the expected pKa is essential to ensure a linear and accurate response.
-
The titration is performed in a jacketed beaker connected to a water bath to maintain a constant temperature (e.g., 25°C), as equilibrium constants are temperature-dependent.
-
-
Titration Procedure:
-
A known volume (e.g., 50 mL) of the boronic acid solution is placed in the beaker.
-
The standardized NaOH solution is added incrementally using a calibrated burette or an autotitrator. Smaller increments should be used near the expected equivalence point to define the curve accurately.
-
The solution is stirred continuously, and the pH is recorded after each addition once the reading stabilizes.
-
-
Data Analysis (Self-Validation):
-
A plot of pH versus the volume of NaOH added is generated. This will produce a sigmoidal titration curve.
-
The equivalence point (the point of inflection) is most accurately determined by plotting the first derivative of the curve (ΔpH/ΔV vs. V). The peak of this plot corresponds to the equivalence point volume.
-
The half-equivalence point is located at exactly half the volume of the equivalence point. The pH at this specific volume is equal to the pKa of the boronic acid. This is because at this point, [Boronic Acid] = [Boronate], and according to the Henderson-Hasselbalch equation, pH = pKa.
-
Conclusion
The acetyl and fluoro groups, while both classified as electron-withdrawing, exert markedly different effects on the phenylboronic acid core. The acetyl group acts as a powerful and unambiguous deactivator through additive -I and -M effects, leading to a significant increase in Lewis acidity. The fluoro group presents a more complex profile, with a dominant -I effect opposed by a +M effect, resulting in a milder increase in acidity but conferring other valuable properties like metabolic stability. Understanding this nuanced interplay of electronic effects is paramount for scientists in the fields of organic synthesis and drug discovery. It allows for the rational selection of building blocks to fine-tune the physicochemical properties and reactivity of molecules, ultimately accelerating the development of novel therapeutics and advanced materials.
References
An In-depth Technical Guide to the Reactivity Profile of (3-Acetyl-4-fluorophenyl)boronic acid
Abstract
(3-Acetyl-4-fluorophenyl)boronic acid has emerged as a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern, featuring both a moderately electron-withdrawing acetyl group and a highly electronegative fluorine atom, imparts a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This guide provides a comprehensive analysis of the chemical behavior of this compound, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances that govern its reactivity, provide field-proven experimental protocols, and explore its utility in the synthesis of biologically active compounds, thereby offering a critical resource for researchers, scientists, and professionals in drug development.
Introduction: A Strategically Functionalized Boronic Acid
Boronic acids and their derivatives are indispensable tools in contemporary organic chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These organoboron compounds are generally stable, have low toxicity, and are compatible with a wide array of functional groups, making them ideal reagents for the formation of carbon-carbon bonds.[2]
This compound (CAS No. 850198-68-4) is a crystalline solid with a molecular weight of 181.96 g/mol .[3] Its strategic importance stems from the electronic properties conferred by its substituents. The fluorine atom at the 4-position and the acetyl group at the 3-position both act as electron-withdrawing groups, which significantly influences the electronic density of the aromatic ring and the Lewis acidity of the boronic acid moiety. This, in turn, affects the kinetics and efficiency of the transmetalation step in cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 850198-68-4 | [3] |
| Molecular Formula | C₈H₈BFO₃ | [3] |
| Molecular Weight | 181.96 | [3] |
| Appearance | White to off-white solid | --- |
| Storage | Store at room temperature | [3] |
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone of the synthetic utility of this compound, enabling the formation of biaryl structures that are prevalent in pharmaceuticals.[1] The reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.
Mechanistic Considerations and the Influence of Substituents
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the acetyl and fluoro groups on this compound has a pronounced effect on the transmetalation step, which is often rate-determining.
The increased Lewis acidity of the boron atom in this compound, due to the inductive effect of the substituents, can facilitate the formation of the boronate complex, which is the active species in the transmetalation step. This can lead to faster reaction rates compared to electron-rich arylboronic acids. However, the overall reaction kinetics can be complex, with factors such as the choice of palladium catalyst, ligand, base, and solvent playing crucial roles.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Synthesis of a Biaryl Ketone
While a specific peer-reviewed protocol for this compound was not found during the literature search, a general and robust procedure, adapted from similar couplings of substituted arylboronic acids, is presented below. This protocol is designed to be a self-validating system, with checkpoints for reaction monitoring.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (solvent system)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., potassium carbonate, 2.0 mmol) followed by the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.
-
Base: The base is crucial for the activation of the boronic acid to form the more nucleophilic boronate species, which facilitates the transmetalation step.
-
Ligand: The phosphine ligand stabilizes the palladium center, prevents the precipitation of palladium black, and modulates the reactivity of the catalyst.
-
Solvent System: The use of a mixed aqueous-organic solvent system is common in Suzuki-Miyaura couplings as it helps to dissolve both the organic and inorganic reagents.
Expanding the Synthetic Toolkit: Other Reactions of this compound
While the Suzuki-Miyaura coupling is its most prominent application, the reactivity of this compound extends to other important transformations.
Chan-Lam Coupling: C-N and C-O Bond Formation
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[4][5] This copper-catalyzed reaction couples an arylboronic acid with an amine or an alcohol. This compound can serve as the aryl donor in this transformation, offering a route to substituted anilines and phenyl ethers. The reaction is often performed under mild conditions and is tolerant of air and moisture.[6]
References
- 1. data.epo.org [data.epo.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3-Acetyl-4-fluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryl Ketones
The synthesis of biaryl ketones, particularly those incorporating fluorine atoms, represents a cornerstone in modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of biologically active molecules and functional materials. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The acetyl group, in turn, provides a versatile handle for further synthetic transformations. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the construction of carbon-carbon bonds, offering a direct route to these valuable compounds.[1]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-Acetyl-4-fluorophenyl)boronic acid with various aryl halides. As a Senior Application Scientist, the following notes are grounded in established mechanistic principles and field-proven strategies to navigate the specific challenges posed by this electron-deficient boronic acid.
The Challenge: Understanding the Reactivity of this compound
The successful cross-coupling of this compound is not without its challenges. The presence of both an acetyl and a fluorine group, both being electron-withdrawing, deactivates the boronic acid towards the crucial transmetalation step in the catalytic cycle. This electronic deficiency makes the boronic acid more susceptible to an undesired side reaction: protodeboronation.[2][3]
Protodeboronation: The Key Side Reaction
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying the boronic acid and leading to reduced product yield.[2][3] This process is often promoted by the basic and aqueous conditions typically employed in Suzuki-Miyaura couplings. For an electron-deficient substrate like this compound, the rate of protodeboronation can become competitive with the rate of transmetalation.
Therefore, the central strategy for the successful coupling of this substrate is to accelerate the rate of the desired catalytic cycle, particularly the transmetalation and reductive elimination steps, to outpace the rate of protodeboronation. This is achieved through the judicious selection of the palladium catalyst, ligand, base, and solvent system.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Strategic Selection of Reaction Components
Palladium Precatalysts and Ligands: The Heart of the Reaction
For challenging substrates like this compound, the choice of the palladium source and its associated ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally superior.
-
Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step. This overall acceleration of the catalytic cycle helps to minimize protodeboronation.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): This is a robust and versatile catalyst that has shown great success in a wide range of Suzuki-Miyaura couplings, including those with functionalized and heteroaryl substrates.[3][4] Its stability and high activity make it an excellent choice for the coupling of this compound.
-
Palladium Precatalysts: Modern precatalysts, such as the G3 and G4 Buchwald precatalysts, are designed for the rapid and reliable formation of the active Pd(0) species in solution. These can be particularly advantageous for reactions with challenging substrates, as they ensure a high concentration of the active catalyst from the outset.
The Role of the Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For electron-deficient boronic acids, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred to facilitate the transmetalation without promoting significant protodeboronation.
-
Biphasic vs. Anhydrous Conditions: While many Suzuki couplings are run in a biphasic solvent system (e.g., an organic solvent and water) to dissolve the inorganic base, for substrates prone to protodeboronation, minimizing the amount of water or using anhydrous conditions with a soluble organic base can be beneficial. However, a small amount of water is often necessary for the activation of the boronic acid.
Solvent Systems: The Reaction Medium
The solvent system must be capable of dissolving the reactants and facilitating the interaction of the various species in the catalytic cycle.
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are excellent choices and are often used in combination with water.
-
Aromatic Solvents: Toluene is another common solvent, particularly for higher temperature reactions.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can also be used, but care must be taken as it can decompose at high temperatures to generate dimethylamine, which can interfere with the reaction.
For the coupling of this compound, a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a good starting point.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound. It is imperative that all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents to prevent catalyst oxidation and homocoupling of the boronic acid.
References
- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
Application Notes: Strategic Use of (3-Acetyl-4-fluorophenyl)boronic Acid in Palladium-Catalyzed C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Value of a Multifunctional Building Block
(3-Acetyl-4-fluorophenyl)boronic acid is a key building block in modern organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the boronic acid moiety for C-C bond formation, the acetyl group as a versatile handle for further derivatization or as a key pharmacophoric element, and the fluorine atom for modulating electronic properties and metabolic stability. This trifecta of functionalities allows for the streamlined synthesis of complex biaryl ketones, which are prevalent scaffolds in numerous pharmaceutical agents and functional materials. This application note provides a comprehensive guide to the effective use of this compound in Suzuki-Miyaura cross-coupling reactions, offering detailed protocols, mechanistic insights, and troubleshooting advice. The strategic placement of the acetyl and fluoro groups presents unique electronic considerations that must be addressed for successful and high-yielding transformations.
Chemical Profile and Handling
| Property | Value | Source |
| CAS Number | 850198-68-4 | [1] |
| Molecular Formula | C₈H₈BFO₃ | [1] |
| Molecular Weight | 181.96 g/mol | [1] |
| Appearance | Off-white to white solid | N/A |
| Storage | Store at room temperature | [1] |
This compound is generally a stable, solid compound that can be handled under normal laboratory conditions. However, like many boronic acids, it is susceptible to protodeboronation, especially under harsh acidic or basic conditions or at elevated temperatures. It is recommended to store the compound in a cool, dry place.
Mechanistic Considerations: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between an organoboron species and an organohalide, catalyzed by a palladium complex. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
The base plays a critical role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[4] The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Ketone
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is adapted from established procedures for similar electronically demanding substrates.[5]
Reaction Scheme:
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 182 mg), the aryl bromide (1.2 mmol), and potassium carbonate (3.0 mmol, 414 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The use of a degassed solvent mixture is crucial to prevent catalyst oxidation and boronic acid homocoupling.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Optimization and Troubleshooting
The electron-withdrawing nature of the acetyl group on the boronic acid can render the Suzuki-Miyaura coupling more challenging. The following table provides guidance on optimizing reaction parameters and troubleshooting common issues.
| Parameter | Recommendation & Rationale |
| Catalyst | For less reactive aryl bromides or chlorides, consider more active catalysts such as those based on Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can enhance the rate of oxidative addition. |
| Base | If the reaction is sluggish, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial. However, be mindful of potential base-sensitive functional groups on your substrates. |
| Solvent | Aprotic polar solvents like DMF or DME can be effective alternatives to dioxane/water. Toluene with an aqueous base is also a common choice. |
| Temperature | Increasing the temperature can improve reaction rates, but may also lead to decomposition or side reactions. Microwave-assisted heating can often accelerate the reaction and improve yields.[5] |
| Protodeboronation | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous conditions (if compatible with the chosen base), shorter reaction times, and avoiding excessively high temperatures. |
| Homocoupling | Homocoupling of the boronic acid can occur, especially in the presence of oxygen. Ensure thorough degassing of solvents and maintaining a positive inert atmosphere. |
Data Presentation: Expected Outcomes
While specific yields are highly dependent on the coupling partner, reactions of this compound with common aryl bromides under optimized conditions can be expected to provide moderate to excellent yields.
| Aryl Bromide Partner (Example) | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield Range |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 70-85% |
| 4-Bromotoluene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 65-80% |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 80-95% |
| 2-Bromopyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 60-75% |
Note: The data in this table is illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings. Actual yields will vary.
Logical Workflow for Reaction Optimization
Figure 2: A logical workflow for optimizing the Suzuki-Miyaura coupling.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex molecular architectures. A thorough understanding of the Suzuki-Miyaura reaction mechanism and the electronic properties of this specific building block are paramount for achieving high-yielding and reproducible results. The provided protocol serves as a robust starting point, and the troubleshooting guide offers a systematic approach to overcoming common challenges. By carefully selecting the catalyst, base, and reaction conditions, researchers can effectively leverage this valuable compound in their drug discovery and materials science endeavors.
References
- 1. prepchem.com [prepchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Acetyl-4-fluorophenyl)boronic Acid
Introduction: The Strategic Advantage of (3-Acetyl-4-fluorophenyl)boronic Acid in Modern Biaryl Synthesis
The construction of biaryl and heterobiaryl frameworks is a cornerstone of modern organic synthesis, with these motifs being prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the myriad of methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[3][4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound (CAS No. 850198-68-4) in the synthesis of complex biaryl compounds.[6][7] The unique substitution pattern of this reagent—featuring an electron-withdrawing acetyl group and a moderately electron-withdrawing fluorine atom—offers distinct advantages in tuning the electronic properties and reactivity of the resulting biaryl products. The acetyl group provides a convenient synthetic handle for further molecular elaboration, while the fluorine atom can enhance metabolic stability and binding affinity, making this building block exceptionally valuable in medicinal chemistry.[8][9]
These notes are designed to be a practical resource, offering not just protocols, but also insights into the underlying chemical principles to empower users to optimize their synthetic strategies.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] Understanding this catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the aryl halide typically follows the order I > Br > Cl.
-
Transmetalation: The organoboron species, in this case, this compound, is activated by a base to form a more nucleophilic boronate complex. This complex then undergoes transmetalation with the Pd(II) intermediate, transferring the (3-acetyl-4-fluorophenyl) group to the palladium center.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Safety Precautions
This compound and other arylboronic acids may cause skin and eye irritation.[12][13][14] Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]
Materials and Reagents
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
-
Inert gas (Nitrogen or Argon)
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point and can be optimized for specific substrates.
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (5-10 mL). Subsequently, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[11][15]
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol Optimization and Causality
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction parameters.
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | The choice of catalyst and ligand is critical. For electron-deficient boronic acids like this compound, electron-rich and bulky phosphine ligands can accelerate the reductive elimination step.[16] Pd(dppf)Cl₂ is often a robust choice for a wide range of substrates.[17] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base activates the boronic acid for transmetalation.[10][16] Stronger bases like Cs₂CO₃ can be effective for less reactive aryl chlorides. For base-sensitive functional groups, milder bases like K₂CO₃ or K₃PO₄ are preferred. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | The solvent system influences the solubility of reagents and the reaction rate. A biphasic system like Toluene/Water or Dioxane/Water with an inorganic base is a common and effective choice.[17] Anhydrous conditions with an organic-soluble base can also be employed. |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or side reactions. The optimal temperature should be determined empirically for each substrate combination. |
| Boronic Acid Equivalents | 1.2 - 1.5 equiv. | A slight excess of the boronic acid is often used to drive the reaction to completion, especially if the boronic acid is prone to protodeboronation. |
Data Presentation: Expected Outcomes
The yield of the biaryl product will vary depending on the specific aryl halide used. The following table provides representative data for the coupling of this compound with various aryl bromides under optimized conditions.
| Aryl Bromide | Product | Typical Yield (%) |
| 4-Bromoanisole | 4'-Methoxy-3-acetyl-4-fluorobiphenyl | 85-95% |
| 1-Bromo-4-(trifluoromethyl)benzene | 4'-(Trifluoromethyl)-3-acetyl-4-fluorobiphenyl | 80-90% |
| 2-Bromopyridine | 2-(3-Acetyl-4-fluorophenyl)pyridine | 75-85% |
| 4-Bromobenzonitrile | 4'-Cyano-3-acetyl-4-fluorobiphenyl | 88-98% |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic and functional features provide significant advantages for applications in medicinal chemistry and materials science. By understanding the underlying reaction mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this reagent to construct complex molecular architectures with high efficiency. The protocols and insights provided in these application notes serve as a comprehensive guide to facilitate the successful implementation of this compound in your synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: (3-Acetyl-4-fluorophenyl)boronic Acid as a Versatile Building Block in Modern Organic Synthesis
Introduction: In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount to achieving molecular complexity and desired functionality. (3-Acetyl-4-fluorophenyl)boronic acid has emerged as a significant reagent, valued for its unique electronic and structural characteristics. The presence of an acetyl group, a moderate electron-withdrawing substituent, and a highly electronegative fluorine atom on the phenyl ring imparts distinct reactivity profiles, especially in palladium-catalyzed cross-coupling reactions. These features make it an invaluable tool for the construction of intricate biaryl and heteroaryl structures that are often the core of active pharmaceutical ingredients (APIs) and advanced materials.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the role of this compound in organic synthesis. We will delve into the mechanistic underpinnings of its reactivity, offer field-proven insights into its application, and provide detailed, adaptable protocols for its effective utilization.
The Strategic Advantage of this compound in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[2] The choice of the boronic acid partner is a critical determinant of reaction success. This compound offers several key advantages:
-
Modulated Reactivity: The acetyl and fluoro substituents are electron-withdrawing, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] This electronic perturbation can lead to cleaner reaction profiles and, in some cases, enhanced reaction rates compared to unsubstituted or electron-rich phenylboronic acids.
-
Structural Versatility: The acetyl group provides a reactive handle for further synthetic transformations. It can be a site for nucleophilic addition, reduction to an alcohol, or conversion to other functional groups, allowing for divergent synthesis from a common intermediate.
-
Enhanced Physicochemical Properties: The incorporation of a fluorinated phenyl moiety is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of organic halides and triflates. This reaction enables the synthesis of complex biaryl scaffolds.
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. A simplified, generally accepted mechanism is depicted below. The electronic nature of the substituents on the phenylboronic acid, such as the acetyl and fluoro groups in our target molecule, primarily influences the transmetalation step. These electron-withdrawing groups can affect the nucleophilicity of the aryl group being transferred to the palladium center.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate/oil bath
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and water to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Figure 2: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave-assisted synthesis is a powerful alternative.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide/triflate (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the aryl halide/triflate, Pd(dppf)Cl₂, and cesium carbonate.
-
Solvent Addition: Add 1,4-dioxane and water.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for 10-60 minutes.
-
Workup and Purification: Follow steps 5-8 from Protocol 1.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following table provides a summary of commonly employed conditions that can be adapted for use with this compound, based on literature for analogous compounds.[4]
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Condition C (Aqueous/Green Chemistry) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%) with a phosphine ligand | Pd(OAc)₂ (2 mol%) |
| Ligand | - (included in catalyst) | SPhos, XPhos, or RuPhos (2-6 mol%) | - (or a water-soluble phosphine) |
| Base | K₂CO₃, Na₂CO₃ | Cs₂CO₃, K₃PO₄ | K₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Toluene, Dioxane | Water |
| Temperature | 80-110 °C | 80-120 °C | 80-100 °C |
Trustworthiness and Self-Validation
To ensure the reliability of these protocols, the following self-validating steps should be incorporated into the experimental workflow:
-
Purity of Starting Materials: The purity of this compound is crucial. Impurities, such as the corresponding boroxine, can affect reactivity. It is recommended to use freshly opened or properly stored boronic acid.
-
Degassing of Solvents: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Thoroughly degassing the solvents and maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation.
-
Monitoring Reaction Progress: Regularly monitor the reaction by TLC or LC-MS to determine the point of maximum conversion and to identify the formation of any side products. This allows for timely quenching of the reaction to maximize yield and minimize degradation.
-
Control Reactions: When optimizing for a new substrate, running a control reaction without the palladium catalyst or the boronic acid can help to identify background reactions or impurities.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties make it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the full potential of this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. While the provided protocols are based on established principles for similar boronic acids, empirical optimization for each specific substrate is always recommended to achieve the best possible outcomes.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Acetyl-4-fluorophenyl)boronic acid with Aryl Halides
Introduction: The Strategic Importance of the Acetyl-Fluoro-Biaryl Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl compounds, which are prevalent scaffolds in medicinal chemistry, materials science, and agrochemicals.[2]
This application note provides a detailed guide for the coupling of a particularly valuable building block, (3-Acetyl-4-fluorophenyl)boronic acid , with a range of aryl halides. The resulting 3-acetyl-4-fluoro-biaryl structures are of significant interest to researchers, particularly in drug development. The acetyl group can serve as a handle for further functionalization or as a key pharmacophoric element, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the causality behind the experimental choices.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is dependent on the nature of the aryl halide (I > Br > Cl) and the electron-donating properties of the phosphine ligands on the palladium catalyst.[5]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[1] The choice of base and solvent is critical for the success of this step.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 850198-68-4)
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Degassing equipment (e.g., nitrogen or argon line, Schlenk line)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Purification supplies (e.g., silica gel, solvents for chromatography)
General Procedure for Suzuki-Miyaura Coupling
The following is a generalized protocol. Specific quantities and conditions should be optimized for each specific aryl halide.
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
The flask is then sealed with a septum and subjected to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen) to ensure an oxygen-free atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%). If a separate ligand is used, it should be added at this stage.
-
Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v).
-
-
Reaction Execution:
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material (the limiting reagent, usually the aryl halide) is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl ketone.[6]
-
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the reaction parameters. Due to the presence of the electron-withdrawing acetyl group, this boronic acid can be less reactive than electron-rich counterparts, necessitating careful optimization.
| Parameter | Options | Rationale and Field-Proven Insights |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl | Reactivity generally follows the trend I > Br > Cl due to bond dissociation energies. While aryl iodides and bromides are more reactive, modern catalysts with bulky, electron-rich phosphine ligands can effectively couple less reactive and more cost-effective aryl chlorides.[5] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/Ligand | Tetrakis(triphenylphosphine)palladium(0) is a common choice. For challenging couplings, particularly with aryl chlorides, using a Pd(II) precursor like Pd(OAc)₂ with a specialized ligand such as SPhos or XPhos is often more effective.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is crucial for activating the boronic acid.[1] For electron-deficient boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred to facilitate the transmetalation step. The choice can also be influenced by the solubility in the chosen solvent system. |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF/H₂O | A mixture of an organic solvent and water is commonly employed to dissolve both the organic reactants and the inorganic base.[3] The choice of solvent can also influence the reaction rate and selectivity. For instance, polar aprotic solvents like DMF can sometimes accelerate the reaction. |
| Temperature | 60-120 °C | The reaction temperature is a critical parameter to optimize. While some highly active catalyst systems can promote coupling at room temperature, elevated temperatures (80-110 °C) are typically required for less reactive substrates to achieve a reasonable reaction rate. |
Table 1: Guide to the Optimization of Reaction Parameters.
Safety and Handling
-
This compound and other boronic acids can be irritating to the eyes, respiratory system, and skin. It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Many organic solvents used in this reaction are flammable and volatile. Ensure all heating is conducted using a suitable heating mantle or oil bath and that no ignition sources are present.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; inefficient oxidative addition or transmetalation. | Ensure the catalyst is active and the reaction is under a strict inert atmosphere. For less reactive aryl halides (especially chlorides), switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand). For the electron-deficient boronic acid, a stronger base (K₃PO₄ or Cs₂CO₃) may be required to promote transmetalation. Increasing the temperature can also be beneficial. |
| Protodeboronation (loss of boronic acid) | Presence of excess water or prolonged reaction times at high temperatures. | Ensure anhydrous solvents are used where appropriate and that the reaction is not heated for an unnecessarily long time. The use of a slight excess of the boronic acid (1.1-1.2 equivalents) can compensate for some loss. |
| Formation of homocoupled byproducts | Presence of oxygen; catalyst decomposition. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. The choice of ligand can also influence the stability of the catalyst and minimize side reactions. |
Table 2: Common Troubleshooting Scenarios.
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a robust and versatile method for the synthesis of valuable biaryl ketones. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently access a wide range of these important structural motifs. The protocols and insights provided in this application note serve as a comprehensive guide for the successful execution and optimization of this powerful synthetic transformation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
base selection for Suzuki reactions with (3-Acetyl-4-fluorophenyl)boronic acid
Topic: Base Selection for Suzuki Reactions with (3-Acetyl-4-fluorophenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Base in Coupling Electron-Deficient Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation in modern organic synthesis.[1] Its success is foundational to the development of pharmaceuticals, agrochemicals, and advanced materials. The reaction's mechanism, a palladium-catalyzed cycle, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] While catalyst and ligand development often receive the most attention, the choice of base is a critical parameter that can dictate the success or failure of a transformation, especially when dealing with challenging substrates.
This application note provides a detailed guide to selecting an appropriate base for Suzuki-Miyaura reactions involving this compound. This particular substrate presents a unique challenge due to the presence of two electron-withdrawing groups: a meta-acetyl group and a para-fluoro group. These substituents significantly influence the electronic properties of the boronic acid, altering its acidity and reactivity in the catalytic cycle. Understanding these effects is paramount for developing robust and high-yielding coupling protocols.
The Suzuki-Miyaura Catalytic Cycle: The Base as the Activator
The base in a Suzuki-Miyaura reaction is not merely a scavenger for the acid generated during the cycle; its primary and essential role is to activate the organoboron species.[4] In the absence of a base, the transmetalation step—the transfer of the organic group from boron to the palladium center—is prohibitively slow.[5]
The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[6] This activation increases the electron density on the boron-bound aryl group, facilitating its transfer to the electron-deficient palladium(II) center formed after oxidative addition.[7] This sequence is illustrated in the catalytic cycle below.
Figure 1. The Suzuki-Miyaura Catalytic Cycle. The base activates the boronic acid to form a boronate complex, which is essential for the transmetalation step.
Factors Influencing Base Selection for this compound
The electronic nature of this compound is the primary consideration for base selection. The acetyl and fluoro groups are both electron-withdrawing, which has two main consequences:
-
Increased Acidity: The boronic acid is more acidic (has a lower pKa) than electron-neutral or electron-rich arylboronic acids. This means that weaker bases may be sufficient to deprotonate it and form the active boronate species.[6]
-
Reduced Nucleophilicity: While the boronate is the active nucleophile, the electron-withdrawing nature of the aryl ring can diminish its overall nucleophilicity, potentially slowing the rate of transmetalation.
Therefore, the ideal base must be strong enough to promote efficient transmetalation without causing undesirable side reactions, such as degradation of the catalyst, ligands, or starting materials.
Key Considerations:
-
Base Strength (pKa): A range of bases should be considered. While a weak base like NaHCO₃ might be insufficient, overly strong bases like alkoxides (e.g., KOt-Bu) can sometimes promote side reactions, including decomposition of the palladium catalyst or aldol-type reactions involving the acetyl group, although the latter is less common under anhydrous conditions. Inorganic carbonates and phosphates often provide a good balance of reactivity and functional group tolerance.[8]
-
Fluoride-Based Bases (KF, CsF): For fluorinated and electron-deficient boronic acids, fluoride bases can be particularly effective.[9] Cesium fluoride (CsF), often used in anhydrous conditions, is believed to form a highly reactive aryltrifluoroborate species in situ, which can accelerate the transmetalation step.[10]
-
Solubility: The choice between a heterogeneous base (e.g., K₂CO₃, K₃PO₄) and a homogeneous one (e.g., organic bases) can impact reaction kinetics.[11] Insoluble inorganic bases are most common and offer the advantage of easy removal by filtration, but reactions can sometimes be slower.
-
Counter-ion Effect: The cation of the base can influence the reaction rate. Cesium (Cs⁺) is often found to accelerate Suzuki couplings, potentially due to the high solubility of its salts and its ability to facilitate key steps in the catalytic cycle. This makes Cs₂CO₃ and CsF attractive options.
-
Water Content: The presence of water can be beneficial, neutral, or detrimental depending on the specific system. For many Suzuki reactions, a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) with a water-soluble inorganic base is effective.[3] However, for sensitive substrates, anhydrous conditions may be preferred to minimize protodeboronation, a key side reaction where the boronic acid is replaced by a hydrogen atom.[12]
| Base | Conjugate Acid pKa (approx.)[13][14][15] | Type | Common Solvents | Key Considerations |
| K₂CO₃ | 10.3 | Inorganic Carbonate | Toluene/H₂O, Dioxane/H₂O | Standard, mild, and cost-effective. A good starting point. |
| Cs₂CO₃ | 10.3 | Inorganic Carbonate | Toluene, Dioxane, DMF | Often provides higher yields than K₂CO₃ due to the cesium effect. |
| K₃PO₄ | 12.3 | Inorganic Phosphate | Toluene, Dioxane | Stronger than carbonates, effective for less reactive coupling partners. |
| KOt-Bu | 17 | Alkoxide (Organic) | THF, Toluene (anhydrous) | Very strong base. Use with caution due to potential side reactions. |
| CsF | 3.2 | Inorganic Fluoride | Dioxane, THF (anhydrous) | Particularly effective for electron-deficient and fluorinated boronic acids. |
Experimental Protocol: Screening Bases for the Coupling of this compound with 4-Bromoanisole
This protocol describes a parallel screening experiment to identify the optimal base for a model Suzuki-Miyaura reaction. The reaction is monitored by TLC and analyzed by LC-MS to determine the relative conversion to the desired product.
Reaction Scheme: this compound + 4-Bromoanisole → 3'-Acetyl-4'-fluoro-4-methoxy-1,1'-biphenyl
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Bases to be screened: K₂CO₃, Cs₂CO₃, K₃PO₄, CsF (2.5 equiv each)
-
Solvent: 1,4-Dioxane/H₂O (4:1 v/v) for carbonates/phosphate; Anhydrous 1,4-Dioxane for CsF
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
Figure 2. Experimental workflow for the base screening protocol.
Procedure:
-
Preparation: In separate, labeled reaction vials, add 4-bromoanisole (e.g., 0.1 mmol, 18.7 mg), this compound (0.12 mmol, 21.6 mg), and Pd(PPh₃)₄ (0.003 mmol, 3.5 mg).
-
Base Addition: To each respective vial, add the designated base (0.25 mmol):
-
Vial 1: K₂CO₃ (34.5 mg)
-
Vial 2: Cs₂CO₃ (81.4 mg)
-
Vial 3: K₃PO₄ (53.1 mg)
-
Vial 4: CsF (38.0 mg)
-
-
Inerting: Seal each vial with a septum cap. Evacuate and backfill each vial with an inert gas (Nitrogen or Argon) for three cycles.
-
Solvent Addition:
-
To Vials 1, 2, and 3, add 1.0 mL of degassed 1,4-Dioxane/H₂O (4:1) solution via syringe.
-
To Vial 4 (CsF), add 1.0 mL of degassed anhydrous 1,4-Dioxane via syringe.
-
-
Reaction: Place the vials in a pre-heated heating block at 90 °C and stir vigorously.
-
Monitoring: After 4 hours, cool the vials to room temperature. Take a small aliquot from each reaction mixture, dilute with ethyl acetate, and spot on a TLC plate to check for consumption of the 4-bromoanisole starting material.
-
Analysis: For a more quantitative comparison, dilute a precise aliquot from each reaction with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS to determine the relative percentage of product formation versus remaining starting material.
Interpreting the Results
The results from the screening will guide the selection of the optimal base for scale-up.
Hypothetical Screening Results:
| Entry | Base | Solvent | Time (h) | Conversion (%) (Hypothetical) | Observations |
| 1 | K₂CO₃ | Dioxane/H₂O | 4 | 65% | Moderate conversion, clean reaction. |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 4 | 92% | High conversion, likely due to the cesium effect. |
| 3 | K₃PO₄ | Dioxane/H₂O | 4 | 95% | Excellent conversion, stronger base is effective. |
| 4 | CsF | Anhydrous Dioxane | 4 | >98% | Near-complete conversion, optimal for this substrate. |
Based on these hypothetical results, both K₃PO₄ and CsF are highly effective. Given the electron-deficient nature of the boronic acid, the superior performance of CsF aligns with literature precedents for similar substrates.[10] It would be the recommended base for further optimization and scale-up.
Conclusion and Recommendations
The selection of a base is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. Due to the electron-withdrawing nature of the acetyl and fluoro substituents, this boronic acid requires careful consideration of base strength and type.
Our analysis and protocols suggest the following:
-
Standard bases like K₂CO₃ can work but may result in sluggish or incomplete reactions.
-
Stronger inorganic bases like K₃PO₄ often provide superior results and are a reliable choice.
-
For this specific class of electron-deficient boronic acids, fluoride sources, particularly CsF under anhydrous conditions, are highly recommended and can provide excellent yields by promoting the formation of a highly reactive trifluoroborate intermediate.
Researchers and process chemists are encouraged to perform a rapid screening of bases as outlined in this guide to identify the optimal conditions for their specific coupling partners and reaction scale, ensuring the highest possible efficiency and yield.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols: Optimizing Solvent Effects on the Efficiency of (3-Acetyl-4-fluorophenyl)boronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (3-Acetyl-4-fluorophenyl)boronic Acid in Biaryl Synthesis
This compound is a valuable building block in contemporary organic synthesis, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring an electron-withdrawing acetyl group and a fluorine atom, allows for the construction of complex biaryl scaffolds found in numerous biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical carbon-carbon bond between this boronic acid and various aryl halides or triflates.
However, the efficiency and yield of this transformation are profoundly influenced by the reaction environment, with the choice of solvent being a paramount parameter. The electronic nature of this compound makes it susceptible to side reactions such as protodeboronation, and the intricate interplay of solvent polarity, proticity, and coordinating ability can dramatically affect the catalytic cycle. This guide provides a detailed exploration of these solvent effects and offers robust protocols for optimizing the coupling efficiency of this versatile reagent.
Mechanistic Insights: Why Solvent Choice is Critical
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The solvent influences each step of this cycle: oxidative addition, transmetalation, and reductive elimination.[2] For an electron-deficient substrate like this compound, the transmetalation step is often rate-limiting and highly sensitive to the reaction medium.
The base, essential for activating the boronic acid to a more nucleophilic boronate species, must be at least partially soluble in the chosen solvent.[3] The polarity of the solvent affects the stability of the charged intermediates and transition states throughout the catalytic cycle. Aprotic polar solvents can stabilize charged palladium complexes, potentially altering the dominant catalytic pathway, while nonpolar solvents may favor different catalyst speciation.[4]
Furthermore, the presence of water as a co-solvent can be beneficial. It can enhance the solubility of inorganic bases like potassium carbonate or phosphate and is believed to facilitate the transmetalation step by promoting the formation of a palladium-hydroxo complex.[5][6] However, excessive water can also lead to unwanted hydrolysis of the boronic acid (protodeboronation).[4]
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle and the points at which the solvent exerts its influence.
Experimental Protocols: A Systematic Approach to Solvent Optimization
Given the complex interplay of factors, a systematic screening of solvents is the most effective strategy to identify optimal conditions for the coupling of this compound with a specific aryl halide.
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a parallel screening approach to efficiently evaluate a range of solvent systems.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvents for screening (e.g., Toluene, 1,4-Dioxane, THF, DMF)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, weigh the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), palladium catalyst (0.015 mmol), and base (1.0 mmol) into separate reaction vials.
-
Solvent Addition: Add the selected anhydrous solvent (e.g., 2.5 mL) to each vial. For aqueous mixtures, use a pre-mixed and degassed solvent/water ratio (e.g., 4:1 Dioxane/Water).
-
Reaction Setup: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Stir the reactions vigorously. Monitor the progress at regular intervals (e.g., 2, 6, 12, and 24 hours) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.
-
Work-up and Analysis: Upon completion or at the final time point, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Determine the conversion and yield by ¹H NMR or GC/LC with an internal standard.
Data Presentation: Representative Solvent Screening Results
The following table presents hypothetical yet representative data for the coupling of this compound with a model aryl bromide, illustrating the potential impact of different solvent systems.
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Toluene | 100 | 24 | 45 | Incomplete conversion, some protodeboronation observed. |
| 2 | THF | 80 | 24 | 60 | Moderate yield, reaction stalls after 12h. |
| 3 | DMF | 100 | 12 | 75 | Good yield, but potential for challenging work-up. |
| 4 | 1,4-Dioxane | 100 | 18 | 70 | Clean reaction, good baseline for optimization. |
| 5 | 1,4-Dioxane / H₂O (4:1) | 100 | 12 | 92 | Excellent yield, faster reaction rate.[6][7] |
| 6 | THF / H₂O (4:1) | 80 | 18 | 85 | High yield, demonstrates the benefit of water co-solvent. |
| 7 | Ethanol / H₂O (3:1) | 80 | 12 | 88 | "Green" solvent option with high efficiency.[6] |
Yields are based on the limiting aryl halide and are determined by ¹H NMR analysis with an internal standard.
Protocol 2: Optimized Coupling Procedure
Based on the screening data, a biphasic system of 1,4-Dioxane and water is often an excellent choice. This protocol provides a scaled-up procedure using these optimized conditions.
Materials:
-
This compound (1.5 g, 1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (40 mL), degassed
-
Deionized Water (10 mL), degassed
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₃PO₄.
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Further Optimization
-
Low Yield: If yields remain low, consider screening different palladium catalysts and ligands. For electron-deficient systems, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be beneficial.[8]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen, is a common issue with electron-deficient boronic acids.[4] To mitigate this, ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. Using a slightly larger excess of the boronic acid (e.g., 1.5 equivalents) can also compensate for some loss.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. Thorough degassing is the primary preventative measure.[4]
The workflow for optimizing the Suzuki-Miyaura coupling of this compound can be visualized as follows:
Conclusion
The choice of solvent is a critical determinant of success in the Suzuki-Miyaura coupling of this compound. While its electron-deficient nature presents challenges, a systematic approach to solvent screening, often revealing the benefits of aqueous-organic mixtures, can lead to highly efficient and high-yielding transformations. By understanding the mechanistic role of the solvent and employing the robust protocols outlined in this guide, researchers can effectively harness the synthetic potential of this valuable building block for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (3-Acetyl-4-fluorophenyl)boronic acid
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Welcome to the technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-Acetyl-4-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet valuable, building block. The electron-withdrawing nature of both the acetyl and fluoro substituents on this boronic acid presents unique challenges that require careful consideration of reaction parameters to achieve high yields.
This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific synthetic context.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in very low or no yield. What are the primary factors to investigate?
A1: Low yields with this electron-deficient boronic acid often stem from a few critical areas. Begin by systematically evaluating the following:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere.[1] Phosphine ligands are particularly susceptible to oxidation, which can deactivate the catalyst.[1] If using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be effectively reduced in situ to the active Pd(0) species.[2][3]
-
Protodeboronation: this compound is highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][4] This is a major pathway for yield loss.
-
Reaction Conditions: The choice of base, solvent, and temperature are all crucial and interconnected. An inappropriate combination can favor side reactions over the desired cross-coupling.
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical.[1] Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[2][3] Ensure your solvents are properly degassed and a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the reaction.
Q2: I'm observing significant amounts of the deboronated starting material, (3-acetyl-4-fluorophenyl)benzene. How can I minimize protodeboronation?
A2: Protodeboronation is a common challenge with electron-deficient boronic acids.[1] The electron-withdrawing acetyl and fluoro groups make the boronic acid group more labile. To mitigate this:
-
Choice of Base: Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2] These bases can facilitate the transmetalation step without promoting excessive protodeboronation. Avoid overly aqueous basic solutions where possible.
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can accelerate protodeboronation.[4] Consider using anhydrous solvents and bases.
-
Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate.[1][5] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Aim for the lowest possible temperature and shortest reaction time that allows for complete conversion of your limiting reagent. Prolonged reaction times at high temperatures increase the likelihood of protodeboronation.[1]
Q3: What are the best starting conditions for a Suzuki coupling with this compound?
A3: A robust starting point for this substrate would involve a highly active catalyst system and carefully chosen conditions to favor the desired reaction pathway.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos, XPhos) or a pre-formed palladacycle (e.g., XPhos Pd G3) | Buchwald-type ligands are electron-rich and bulky, which accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] Pre-formed palladacycles ensure efficient generation of the active Pd(0) catalyst.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) | Stronger bases are often required to facilitate the transmetalation of electron-deficient boronic acids.[2] |
| Solvent | Anhydrous, degassed 1,4-Dioxane/H₂O (e.g., 10:1 ratio) or Toluene/H₂O | A polar aprotic solvent is generally effective. A small amount of water can aid in dissolving the base and facilitating the catalytic cycle.[7] |
| Temperature | 80-110 °C | Start at a lower temperature (e.g., 80 °C) and increase if the reaction is sluggish. Monitor for decomposition of starting materials at higher temperatures. |
In-Depth Troubleshooting Guide
Issue 1: Low or No Product Formation with Recovery of Starting Materials
This scenario suggests an issue with the catalytic cycle initiation or a key step being prohibitively slow.
Caption: Troubleshooting workflow for low conversion.
Detailed Explanation:
-
Verify Catalyst Activity: Before assuming the issue is with your specific substrates, run a control reaction with a more "standard" and reliable coupling, for instance, between phenylboronic acid and bromobenzene.[5] This will confirm the integrity of your palladium source, ligand, base, and solvent.
-
Increase Temperature: The electron-withdrawing groups on this compound can slow down the transmetalation step.[2] A modest increase in temperature can often overcome this kinetic barrier.
-
Enhance Catalyst Performance: Electron-rich and bulky phosphine ligands (Buchwald-type ligands) can accelerate the rate-limiting steps of the catalytic cycle, particularly for challenging substrates.[5]
-
Stronger Base: As mentioned, a stronger base like potassium phosphate or cesium carbonate is often necessary to facilitate the formation of the boronate species required for transmetalation.[2]
Issue 2: Significant Byproduct Formation (Homocoupling and Protodeboronation)
The presence of homocoupled biaryl product (from the boronic acid) and the protodeboronated arene are indicative of specific side reactions that are competing with your desired cross-coupling.
Caption: Suzuki catalytic cycle with key side reactions.
Mitigation Strategies:
-
Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[3] Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period).
-
Use a More Stable Boron Reagent: As detailed in FAQ 2, converting the boronic acid to a pinacol ester or MIDA boronate can significantly reduce both protodeboronation and homocoupling by maintaining a low concentration of the free boronic acid.[1][3]
-
Optimize Base and Water Content: Carefully titrate the amount of water in the reaction. While a small amount can be beneficial, excess water can lead to a higher rate of protodeboronation.[4] Using a base like anhydrous K₃PO₄ can be advantageous.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol 2: Conversion of this compound to its Pinacol Ester
This can be a crucial step if protodeboronation is a persistent issue.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is complete when no more water is collected.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Suzuki Reactions with (3-Acetyl-4-fluorophenyl)boronic Acid
Welcome to the technical support hub for scientists and researchers utilizing (3-Acetyl-4-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this electron-deficient boronic acid. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve your synthetic targets with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you might encounter in a question-and-answer format, delving into the underlying chemistry to support our recommendations.
Q1: My Suzuki reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?
A1: Low conversion with this specific boronic acid is a common hurdle, primarily due to its electron-deficient nature, which can make the crucial transmetalation step of the Suzuki catalytic cycle sluggish.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source & Ligand): The choice of your catalyst system is paramount.[3][4]
-
Palladium Precatalyst: Ensure your palladium source is active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[5] If you suspect issues with this reduction, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern, air-stable palladacycle precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts).[3][6] These often provide more consistent results.
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Electron-deficient boronic acids benefit from bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or tBu₃P).[3][7][8] These ligands promote both the oxidative addition and the reductive elimination steps and can stabilize the palladium center.[9]
-
-
Base Selection and Strength: The base is not merely a spectator; it plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[10][11][12][13]
-
For electron-deficient boronic acids, a stronger base is often required. While common bases like Na₂CO₃ or K₂CO₃ might work in some systems, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[14]
-
The choice of base should also be considered in the context of the solvent. For instance, phosphate bases often show enhanced efficacy in anhydrous organic solvents like dioxane or toluene, sometimes with a small amount of water.[15]
-
-
Reaction Temperature: Insufficient thermal energy can lead to a stalled reaction. Given the lower reactivity of your boronic acid, increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can often overcome the activation energy barrier for the rate-limiting step.[14]
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the unwanted homocoupling of the boronic acid.[5][15] Ensure your solvent is thoroughly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen) throughout.
Below is a troubleshooting workflow to guide your initial optimization efforts.
Caption: Initial troubleshooting workflow for low conversion.
Q2: I'm observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common decomposition pathway for boronic acids, especially for electron-deficient ones under basic conditions.[1][16]
-
Cause: This side reaction is often promoted by the presence of water and the strength of the base. The electron-withdrawing acetyl group on your boronic acid makes the ipso-carbon more susceptible to protonolysis.
-
Solutions:
-
Use Anhydrous Conditions: If your protocol uses an aqueous base, switching to anhydrous conditions can significantly reduce protodeboronation. Employing a base like K₃PO₄ in a dry solvent such as dioxane or toluene is a good starting point.[8]
-
Boronic Ester Derivatives: Converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, can protect it from premature decomposition.[16][17] These esters often exhibit slower, controlled release of the boronic acid under the reaction conditions, maintaining a low steady-state concentration and minimizing the opportunity for protodeboronation.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can exacerbate decomposition. Aim for conditions that drive the productive coupling to completion as quickly as possible. Monitoring the reaction progress closely by TLC, GC-MS, or LC-MS is crucial to avoid unnecessary heating after the reaction is complete.[5][18]
-
Caption: Competing pathways for the boronic acid.
Q3: My reaction yields are inconsistent, and I suspect issues with my reagents or setup. What are the best practices for ensuring reproducibility?
A3: Reproducibility is key in synthesis. Inconsistent results often point to subtle variations in reagent quality or experimental setup.
-
Reagent Quality:
-
This compound: Boronic acids can dehydrate to form boroxines upon storage. While boroxines are often competent in Suzuki couplings, their stoichiometry is different. It's good practice to use fresh or properly stored boronic acid. If in doubt, consider dissolving a sample in a solvent like CDCl₃ and checking its purity by NMR.
-
Solvent: The quality of the solvent is critical. Peroxides in ethers like THF or dioxane can deactivate the catalyst.[8] Furthermore, trace impurities in solvents can act as catalyst poisons.[19] Always use high-purity, dry, and freshly degassed solvents.
-
Base: Bases like K₃PO₄ can be hygroscopic. It's advisable to use a freshly opened bottle or to dry the base in an oven before use, especially when running under anhydrous conditions.
-
-
Experimental Setup:
-
Degassing: Ensure your degassing procedure is effective. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. For more rigorous degassing, three freeze-pump-thaw cycles are recommended.[15]
-
Stirring: In heterogeneous mixtures (e.g., with an insoluble base), vigorous stirring is essential to ensure proper mixing and facilitate the reaction at the phase interfaces.
-
Optimized Protocol & Data
Based on common challenges, here is a robust starting protocol for a Suzuki-Miyaura coupling using this compound.
General Experimental Protocol
-
Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[15]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, LC-MS, or GC-MS.[20][21][22]
-
Workup: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[5]
Comparative Data: Condition Screening
The following table summarizes typical results from screening different conditions for the coupling of 1-bromo-4-nitrobenzene with this compound, highlighting the importance of catalyst, base, and solvent selection.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 24 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 45 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | Toluene | 110 | 12 | 88 |
| 4 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 92 |
Yields are based on isolated product after chromatography and are illustrative.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. vapourtec.com [vapourtec.com]
- 21. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 22. pubs.acs.org [pubs.acs.org]
preventing protodeboronation of (3-Acetyl-4-fluorophenyl)boronic acid.
Technical Support Center: (3-Acetyl-4-fluorophenyl)boronic acid
Introduction: Navigating the Challenges of an Electron-Deficient Boronic Acid
Welcome to the technical support guide for this compound (CAS 850198-68-4). This reagent is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by its acetyl and fluoro substituents. However, these same electron-withdrawing groups render the molecule highly susceptible to a common and frustrating side reaction: protodeboronation.
This guide is structured to provide you, the research scientist, with a deep mechanistic understanding of this decomposition pathway, practical troubleshooting advice in a direct question-and-answer format, and validated protocols to mitigate the issue, ensuring the success of your cross-coupling reactions.
Part 1: The "Why" — Understanding Protodeboronation
Before troubleshooting, it is critical to understand the underlying chemical principles. This section addresses the fundamental mechanism of protodeboronation and the specific vulnerability of your boronic acid.
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C–B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C–H) bond.[1][2] This process consumes your starting material, converting it into an inactive byproduct (in this case, 1-(2-fluorophenyl)ethan-1-one), which directly reduces the yield of your desired cross-coupled product and complicates purification.[1]
In the context of Suzuki-Miyaura coupling, protodeboronation is a competitive, non-productive pathway that is often accelerated by the very conditions required for the desired reaction, particularly the presence of a base and a proton source like water.[2][3]
The process is especially problematic under basic conditions. The reaction proceeds via a pre-equilibrium where the boronic acid accepts a hydroxide ion to form the more electron-rich and reactive tetrahedral boronate anion, [ArB(OH)₃]⁻.[2][3] This intermediate then undergoes a rate-limiting reaction with a proton source (e.g., water) to yield the undesired arene.[2] For highly electron-deficient systems, the mechanism can even involve the liberation of a transient aryl anion.[4][5]
Caption: Base-catalyzed protodeboronation mechanism.
Q2: Why is this compound so susceptible to this side reaction?
A2: The susceptibility of an arylboronic acid to protodeboronation is directly linked to the electronic properties of its aromatic ring. The C–B bond is polarized towards carbon, and its cleavage is facilitated by factors that can stabilize a negative charge on the ipso-carbon (the carbon atom attached to boron).
This compound contains two powerful electron-withdrawing groups (EWGs):
-
Acetyl Group (-COCH₃): Strongly deactivating through both inductive and resonance effects.
-
Fluoro Group (-F): Strongly deactivating through its inductive effect.
These EWGs pull electron density away from the aromatic ring, increasing the acidity of the boronic acid (making it form the boronate anion more readily) and stabilizing the partial negative charge that develops on the ipso-carbon during the transition state of C–B bond cleavage. This electronic deficiency makes the C–B bond inherently weaker and more prone to protonolysis, especially under the basic conditions common in Suzuki-Miyaura couplings.[5][6][7]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered in the lab.
Q3: My Suzuki coupling reaction has a low yield, and I've isolated 1-(2-fluorophenyl)ethan-1-one as a major byproduct. What is happening and how do I fix it?
A3: You have correctly identified the signature of protodeboronation. The byproduct, 1-(2-fluorophenyl)ethan-1-one, is the result of your starting boronic acid losing its boronic acid group and gaining a hydrogen atom. This indicates that the rate of protodeboronation is competitive with or even faster than the rate of your desired cross-coupling.
The Fix: You need to adjust your reaction conditions to disfavor the protodeboronation pathway while favoring the productive catalytic cycle. The key variables to control are the base, solvent, and temperature.
Q4: How do I choose the right base? I thought strong bases were necessary for Suzuki coupling.
A4: While a base is essential for the transmetalation step of the Suzuki-Miyaura reaction, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a highly basic environment (pH > 10) that dramatically accelerates protodeboronation.[8][9] The key is to use a base that is strong enough to promote the catalytic cycle but weak enough to keep the protodeboronation rate low.
Recommendation: Switch to milder inorganic bases. Weaker bases maintain a lower reaction pH, which reduces the equilibrium concentration of the highly reactive [ArB(OH)₃]⁻ intermediate.
| Base Type | Examples | Suitability for this compound | Rationale |
| Strong Hydroxides | NaOH, KOH, Ba(OH)₂ | Avoid | Creates high pH, leading to rapid protodeboronation.[10] |
| Carbonates | K₂CO₃, Cs₂CO₃ | Recommended | Moderately basic, highly effective in many Suzuki couplings while minimizing decomposition.[10] Cesium carbonate is often superior due to its higher solubility and the positive effect of the Cs⁺ cation. |
| Phosphates | K₃PO₄ | Highly Recommended | Often considered the optimal choice for sensitive boronic acids. It is sufficiently basic to promote catalysis but buffers the solution, preventing excessively high pH.[10] |
| Organic Bases | Et₃N, DIPEA | Use with Caution | Generally too weak for transmetalation with many aryl chlorides/bromides and can complicate purification. Not a primary choice. |
Q5: What is the best solvent system to use?
A5: The solvent plays a dual role. It must solubilize your reagents, but it can also act as a proton source for the undesired protodeboronation reaction. Water is the ultimate proton source in this side reaction.[1][8]
Recommendation: Minimize the amount of water in your reaction. While many Suzuki protocols call for aqueous/organic mixtures, for this sensitive substrate, reducing the water content is critical.
-
Primary Choice: Use a polar aprotic solvent like 1,4-dioxane, THF, or DME with a minimal amount of water, or use the base (e.g., K₃PO₄) as an aqueous solution to control the water content precisely.
-
Anhydrous Conditions: For extremely sensitive couplings, consider using anhydrous solvents and a base like CsF or K₃PO₄ that has been thoroughly dried.[8][10]
-
Alcohol Solvents: Solvents like isopropanol/water mixtures have been shown to improve the stability of some boronic acids in scale-up scenarios and can be a good option.[11]
Q6: Can I just heat my reaction longer or hotter to push it to completion?
A6: No, this is strongly discouraged. Higher reaction temperatures accelerate all reaction rates, including the rate of protodeboronation.[1][8] For a sensitive substrate like this, increasing the temperature will likely favor decomposition over the desired coupling.
Recommendation:
-
Use the Lowest Effective Temperature: Start your reaction at a moderate temperature (e.g., 80 °C) and monitor for progress.
-
Use a Highly Active Catalyst: Instead of increasing heat, use a more efficient palladium catalyst and ligand system. Modern biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically accelerate the rate of the productive Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway, even at lower temperatures.[8][10]
Part 3: Preventative Strategies & Validated Protocols
Beyond optimizing reaction conditions, a more robust strategy is to modify the boronic acid itself to protect it from degradation.
Strategy 1: The "Slow-Release" Approach using Boronic Esters
The most effective way to prevent protodeboronation is to protect the boronic acid as an ester, most commonly a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate.[2][12] These esters are significantly more stable to the reaction conditions.[3][12]
This "slow-release" strategy works because the ester slowly hydrolyzes in situ to generate a very low, steady-state concentration of the active boronic acid.[13] This low concentration is sufficient for the rapid Suzuki catalytic cycle but is too low for significant protodeboronation to occur.[13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Reactions of (3-Acetyl-4-fluorophenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with (3-Acetyl-4-fluorophenyl)boronic acid in cross-coupling reactions. This resource is designed to help you navigate and troubleshoot common challenges, ensuring the success of your synthetic endeavors. The electron-withdrawing nature of the acetyl and fluoro groups on this particular boronic acid makes it a valuable synthon, but also renders it susceptible to specific side reactions. This guide provides practical, field-proven insights to mitigate these issues and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: I am observing low yields of my desired cross-coupled product. What are the likely causes and how can I improve the reaction efficiency?
Answer:
Low yields when using this compound are often attributable to two primary competing side reactions: protodeboronation and homocoupling. The electron-deficient nature of the aromatic ring exacerbates these issues.[1][2][3][4]
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which forms 3-acetyl-4-fluorobenzene as a byproduct and consumes your starting material.[5][6] This process is often promoted by aqueous basic conditions.[7][8]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl, in this case, 3,3'-diacetyl-4,4'-difluorobiphenyl, from the coupling of two molecules of the boronic acid.[9][10] The presence of oxygen in the reaction mixture is a major contributor to homocoupling.[9][11][12]
Solutions to Improve Yield:
-
Rigorous Degassing: Oxygen is a key culprit in promoting the homocoupling of boronic acids.[9][10][11] Ensure your solvent and reaction mixture are thoroughly degassed. Standard procedures include three to five cycles of vacuum/inert gas (argon or nitrogen) backfill. Subsurface sparging with an inert gas for 15-30 minutes is also highly effective.[10]
-
Choice of Base: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, but a judicious choice is necessary to minimize protodeboronation.[13][14] While strong bases can facilitate the reaction, they can also accelerate the decomposition of the boronic acid.[8]
-
Catalyst and Ligand Selection: For electron-deficient boronic acids, the choice of the palladium catalyst and ligand is crucial.
-
Use of Boronic Acid Surrogates: To protect the boronic acid from protodeboronation, consider converting it to a more stable derivative in situ or using a pre-formed surrogate.
-
Boronate Esters (e.g., pinacol esters): These are generally more stable to protodeboronation under basic conditions.[4][17] You can prepare the pinacol ester of this compound beforehand.
-
Trifluoroborate Salts (K[F₃B-R]): Potassium aryltrifluoroborates are crystalline, air-stable solids that are less prone to protodeboronation and can be used directly in the coupling reaction.[18]
-
Question 2: I am having difficulty purifying my product due to the presence of a byproduct with a similar polarity. How can I identify and minimize this impurity?
Answer:
The most common byproduct with similar polarity to the desired cross-coupled product is often the homocoupled dimer, 3,3'-diacetyl-4,4'-difluorobiphenyl. Its formation is primarily driven by the presence of oxygen in the reaction.[9][11][12]
Identification:
-
Mass Spectrometry (MS): The homocoupled product will have a mass corresponding to two (3-acetyl-4-fluorophenyl) units linked together.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra will be symmetrical.
Minimization Strategies:
-
Inert Atmosphere: As mentioned previously, maintaining a strictly inert atmosphere is the most effective way to suppress homocoupling.[10][12]
-
Catalyst Choice: Some palladium sources are more prone to promoting homocoupling. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced to Pd(0) in situ. This reduction process can sometimes be accompanied by homocoupling.[12] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this issue.
-
Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. If homocoupling is a significant issue, try running the reaction at a lower temperature for a longer period.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for a Suzuki-Miyaura coupling with this compound?
A1: A mixture of an organic solvent and an aqueous base is typically used. Common organic solvents include dioxane, tetrahydrofuran (THF), and toluene.[12][16] The addition of water is often necessary to dissolve the inorganic base and facilitate the reaction.[15][19] However, for substrates prone to protodeboronation, minimizing the amount of water or using anhydrous conditions with an organic-soluble base might be beneficial.[14]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) are all effective techniques for monitoring the reaction.[16] It is advisable to run a co-spot on your TLC plate with your starting materials to accurately track the formation of the product and the consumption of the reactants.
Q3: Are there any specific safety precautions I should take when working with this compound and palladium catalysts?
A3: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Palladium catalysts can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point and may require optimization for your specific substrate.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[16]
Quantitative Data Summary
The following table provides a hypothetical comparison of reaction conditions to illustrate the impact on product yield and byproduct formation. Actual results will vary depending on the specific substrates used.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Homocoupling (%) | Protodeboronation (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | <5 | ~10 |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 80 | 70 | ~10 | ~15 |
| 3 | XPhos Pd G3 (2) | - | K₂CO₃ | THF/H₂O | 90 | 92 | <2 | ~5 |
Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting.
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base.[19] Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[12] Protodeboronation and homocoupling are off-cycle reactions that consume the boronic acid and reduce the efficiency of the desired transformation.
By carefully controlling the reaction conditions as outlined in this guide, you can successfully manage the side reactions associated with this compound and achieve high yields of your target compounds.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Unusual (Z)-selective palladium(II)-catalysed addition of aryl boronic acids to vinylaziridines. | Semantic Scholar [semanticscholar.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation [organic-chemistry.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Challenges of Electron-Withdrawing Groups in Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges when working with substrates bearing electron-withdrawing groups (EWGs). In this resource, we will move beyond simple protocols to explore the mechanistic underpinnings of common issues and provide robust, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common questions regarding the impact of electron-withdrawing groups on Suzuki coupling reactions.
Q1: How do electron-withdrawing groups on the aryl halide affect the Suzuki coupling reaction?
A1: Electron-withdrawing groups on the aryl halide partner generally have a positive impact on the Suzuki-Miyaura coupling.[1][2][3] They accelerate the rate-determining step of the catalytic cycle for many Suzuki reactions: the oxidative addition of the aryl halide to the Pd(0) complex.[3][4] By pulling electron density away from the aromatic ring, EWGs make the carbon-halogen bond more susceptible to cleavage and insertion by the palladium catalyst.[2][3] This increased reactivity is a key advantage when working with otherwise unreactive aryl chlorides.[1][2]
However, an overly electron-deficient aryl halide can sometimes lead to challenges in the reductive elimination step or create a mismatch in reactivity with an electron-poor boronic acid.
Q2: What is the typical impact of electron-withdrawing groups on the boronic acid partner?
A2: The effect of electron-withdrawing groups on the boronic acid is more complex and often presents a challenge. Generally, electron-donating groups on the boronic acid enhance the reaction rate and yield.[5] Conversely, electron-withdrawing groups can slow down the reaction.[5][6] This is primarily because EWGs decrease the nucleophilicity of the organic group attached to boron, which can hinder the crucial transmetalation step where this group is transferred to the palladium center.[7]
Furthermore, electron-deficient arylboronic acids are more prone to a significant side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a protic solvent or trace water, effectively destroying the nucleophilic partner.[8][9]
Q3: My reaction with an electron-deficient boronic acid is sluggish or failing. What is the likely mechanistic reason?
A3: A sluggish or failed Suzuki coupling with an electron-deficient boronic acid most likely points to a difficult transmetalation step. The catalytic cycle requires the transfer of the organic moiety from the boron atom to the palladium center. This process is facilitated by the activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11] When the boronic acid has electron-withdrawing groups, the carbon atom attached to the boron becomes less nucleophilic, making this transfer less favorable. This can lead to a bottleneck in the catalytic cycle, resulting in low yields or no product formation.
Q4: What is protodeboronation and why is it more common with electron-deficient boronic acids?
A4: Protodeboronation is a common side reaction in Suzuki couplings where the C-B bond of the organoboron compound is cleaved and replaced by a C-H bond.[8] This side reaction is particularly problematic with electron-deficient boronic acids because the electron-withdrawing groups make the ipso-carbon more electrophilic and thus more susceptible to attack by protons.[8] The presence of water or other protic solvents, often necessary for the reaction, can exacerbate this issue.[2]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to troubleshooting common issues encountered when using electron-withdrawing groups in Suzuki coupling reactions.
Issue 1: Low to No Yield with an Electron-Deficient Boronic Acid
This is one of the most frequent challenges. The troubleshooting workflow below outlines a systematic approach to address this issue.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. quora.com [quora.com]
Technical Support Center: Overcoming Reactivity Challenges with (3-Acetyl-4-fluorophenyl)boronic Acid
Welcome to the technical support guide for (3-Acetyl-4-fluorophenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this challenging yet valuable reagent in cross-coupling reactions. Here, we will dissect the root causes of its low reactivity and provide actionable, field-proven strategies to ensure successful and reproducible outcomes in your experiments.
Section 1: Frequently Asked Questions (FAQs): Understanding the Challenge
This section addresses the fundamental chemical properties of this compound that contribute to its difficult nature as a coupling partner.
Q1: Why is this compound considered a "difficult" or "deactivated" coupling partner?
A1: The low reactivity of this compound is a direct consequence of its electronic structure. The phenyl ring is substituted with two powerful electron-withdrawing groups (EWGs): an acetyl group (-COCH₃) meta to the boronic acid and a fluoro group (-F) para to it.
These groups pull electron density away from the boronic acid moiety through both inductive and resonance effects. This electronic deficit has two primary negative consequences for the Suzuki-Miyaura coupling reaction:
-
Reduced Nucleophilicity: The carbon atom attached to the boron is less electron-rich, making it a weaker nucleophile. This significantly slows down the critical transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[1]
-
Increased Lewis Acidity: The electron-poor nature of the boron atom increases its Lewis acidity, making it more susceptible to competitive and often irreversible side reactions, most notably protodeboronation.[2][3]
Caption: Electron-withdrawing effects on the boronic acid.
Q2: What is protodeboronation, and why is it a major side reaction with this substrate?
A2: Protodeboronation is a detrimental side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to its parent arene (in this case, 3'-acetyl-4'-fluoroacetophenone).[4][5] This process consumes the starting material and reduces the overall yield of the desired cross-coupled product.
Electron-deficient arylboronic acids, like this compound, are particularly prone to this reaction, especially under basic conditions.[2][3] The mechanism often involves the formation of a boronate anion (-B(OH)₃⁻), which can then be protonated by a proton source in the reaction mixture (e.g., water), leading to the cleavage of the C-B bond.[2] Given that most Suzuki-Miyaura couplings require a base, minimizing protodeboronation is a primary challenge.[4]
Section 2: Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section provides a question-and-answer formatted guide to troubleshoot common experimental failures.
Problem: My Suzuki-Miyaura reaction shows low or no conversion.
This is the most common issue, typically stemming from a sluggish transmetalation step. The following strategies are designed to increase the reaction rate and drive the catalytic cycle forward.
Answer: To overcome low conversion, a multi-faceted approach focusing on the catalyst system, base, and reaction conditions is necessary.
-
Optimize the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient. A more robust system is required.
-
Ligands: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and accelerate both the oxidative addition and the rate-limiting transmetalation steps.[1] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for this purpose.[1][6]
-
Precatalysts: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly recommended.[1] These complexes generate the active Pd(0) catalyst species rapidly and efficiently at lower temperatures, which can be crucial for unstable boronic acids.[7]
-
-
Select a Stronger, Appropriate Base: The base is critical for activating the boronic acid to form the more nucleophilic boronate "ate" complex.[8][9][10] For deactivated boronic acids, weaker bases like Na₂CO₃ are often ineffective.
-
Recommended Bases: Stronger inorganic bases such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are preferred.[1][11]
-
Anhydrous Conditions: Using an anhydrous base in an anhydrous solvent system can be highly beneficial. This approach minimizes water, which can promote protodeboronation.[11][12] Potassium trimethylsilanolate (TMSOK) is an excellent choice for a soluble, anhydrous base.[12][13]
-
-
Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the transmetalation barrier. Solvents with high boiling points such as dioxane, toluene, or DMF are suitable.[1] A typical starting point would be 80-110 °C.
| Parameter | Standard Conditions (Often Fail) | Recommended Conditions for this compound | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | XPhos Pd G3 (1-2 mol%) | Generates active Pd(0) quickly; electron-rich ligand accelerates transmetalation.[7] |
| Ligand | PPh₃ | Buchwald ligands (XPhos, SPhos) | Bulky, electron-rich ligands enhance catalytic activity for challenging substrates.[1][6] |
| Base | Na₂CO₃, K₂CO₃ (aqueous) | K₃PO₄, Cs₂CO₃, or TMSOK (anhydrous) | Stronger bases are needed to form the reactive boronate complex efficiently.[1][8][9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Anhydrous Dioxane or Toluene | Minimizes protodeboronation, a major side reaction exacerbated by water.[12][14] |
| Temperature | 60-80 °C | 80-110 °C | Provides sufficient energy to overcome the high activation barrier of transmetalation.[1] |
Problem: I am observing significant protodeboronation of my starting material.
If you are seeing the formation of 3'-acetyl-4'-fluoroacetophenone in your reaction mixture, protodeboronation is the culprit.
Answer: Combating protodeboronation requires meticulous control over the reaction environment, particularly the exclusion of proton sources.
-
Implement Strictly Anhydrous Conditions: This is the most critical factor.
-
Use anhydrous solvents (e.g., freshly distilled from a suitable drying agent or purchased as anhydrous grade and used under an inert atmosphere).
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Use an anhydrous base. If using K₃PO₄ or Cs₂CO₃, ensure they are finely powdered and dried under vacuum at high temperature before use.
-
Consider adding activated molecular sieves (4Å) to the reaction mixture to scavenge any trace amounts of water.[11]
-
-
Use a Boronic Ester Derivative: Boronic esters, particularly pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[15] If direct coupling fails, consider converting the boronic acid to its neopentyl glycol or pinacol ester prior to the coupling step. These can often be coupled directly under anhydrous conditions.[13][14][15]
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time. A more active catalyst system that allows for shorter reaction times will give the boronic acid less opportunity to decompose.[7][11] Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation.
Caption: Troubleshooting decision tree for coupling reactions.
Section 3: Recommended Experimental Protocols
Protocol 1: High-Temperature Suzuki-Miyaura Coupling under Anhydrous Conditions
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Oven-dried reaction vessel with a magnetic stir bar and reflux condenser
Procedure:
-
Vessel Preparation: Place the stir bar, this compound, aryl bromide, and K₃PO₄ into the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling argon through the solution for 5-10 minutes.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Visualizing the Mechanism
Understanding the catalytic cycle helps in diagnosing issues. The key bottleneck for this compound is the transmetalation step.
Caption: Annotated Suzuki-Miyaura catalytic cycle.
Section 5: References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search Result. 8
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. 16
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Vertex AI Search Result. 4
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. 17
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. 2
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC - NIH. 12
-
Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing. 18
-
Comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem. 9
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. 3
-
Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. Benchchem. 11
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. 10
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 15
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. 14
-
Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. 13
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. 1
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. 7
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. 6
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Reactions Involving (3-Acetyl-4-fluorophenyl)boronic acid
Welcome to the technical support resource for researchers, chemists, and process development professionals utilizing (3-Acetyl-4-fluorophenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst deactivation, a common challenge encountered with this electron-deficient substrate. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design and execution.
Section 1: Troubleshooting Guide - From Low Yields to Reaction Stalls
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to diagnose and resolve catalyst deactivation.
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or resulted in a very low yield. What are the most common initial culprits?
A1: Low conversion or yield in Suzuki-Miyaura couplings, especially with electron-deficient partners like this compound, often points to one of two primary issues: instability of the boronic acid itself or deactivation of the palladium catalyst.
Causality & Explanation:
-
Protodeboronation of the Boronic Acid: this compound is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively consuming your starting material.[1] This process is often accelerated by high temperatures and the presence of water and a strong base, which are common in Suzuki coupling conditions.[2] The electron-withdrawing nature of the acetyl group exacerbates this instability.[3][4]
-
Catalyst Oxidation & Agglomeration: The active form of the catalyst is Palladium(0). Exposure to oxygen, even in trace amounts, can oxidize Pd(0) to inactive Pd(II) species.[5] Furthermore, at elevated temperatures or with insufficient ligand stabilization, Pd(0) species can agglomerate into palladium black, which has significantly lower catalytic activity.[6] This is often observed as a black precipitate forming in the reaction vessel.
Initial Diagnostic Checks:
-
Reagent Quality: Ensure the this compound is fresh and has been stored under an inert atmosphere, away from moisture. Consider running a control reaction with a more stable boronic acid (e.g., phenylboronic acid) to confirm the activity of your other reagents and catalyst.[6]
-
Inert Atmosphere: Confirm your degassing procedure is rigorous. Solvents should be sparged with an inert gas (Argon or Nitrogen) for an extended period, and the reaction vessel should be thoroughly purged via multiple vacuum/backfill cycles.[5]
-
Visual Inspection: Observe the reaction mixture closely. The formation of black, insoluble particles is a strong indicator of catalyst agglomeration (palladium black).[6]
Q2: I suspect protodeboronation is consuming my this compound. How can I mitigate this?
A2: Minimizing protodeboronation requires a multi-faceted approach focused on protecting the boronic acid until the desired transmetalation step occurs in the catalytic cycle.
Causality & Explanation: Protodeboronation is essentially a protonolysis of the carbon-boron bond.[1] The rate of this undesired reaction is highly dependent on the base, solvent, and temperature. By optimizing these parameters, you can favor the productive catalytic cycle over the decomposition pathway.
Recommended Strategies & Protocols:
-
Choice of Base: The base is critical for activating the boronic acid for transmetalation but can also promote its decomposition.
-
Solvent System: While some water is often necessary to facilitate the formation of the active boronate species, excess water provides a proton source for decomposition.
-
Action: If using a mixed solvent system like Dioxane/H₂O or THF/H₂O, minimize the water content (e.g., a 10:1 or 20:1 ratio).[1] For highly sensitive substrates, consider running the reaction under strictly anhydrous conditions, though this may require different base/catalyst systems.
-
-
Boronic Acid Protection: Converting the boronic acid to a more stable derivative is a highly effective strategy.
-
Action: Convert the boronic acid to its corresponding potassium trifluoroborate salt or a pinacol or MIDA ester. These derivatives are significantly more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[2]
-
Experimental Protocol: Conversion to Potassium Trifluoroborate Salt
-
Dissolution: In a suitable flask, dissolve this compound (1.0 equiv) in a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Stirring: Stir the mixture vigorously at room temperature for 1-2 hours.
-
Isolation: A precipitate of the potassium (3-acetyl-4-fluorophenyl)trifluoroborate salt will form. Isolate the solid by vacuum filtration.
-
Washing & Drying: Wash the solid with cold water and then a small amount of cold acetone. Dry the product under vacuum.
-
Usage: Use this stable salt directly in your Suzuki-Miyaura coupling reaction, typically with a 1.2-1.5 equivalence.
Q3: My reaction turns black, and I'm seeing low conversion. How do I prevent catalyst agglomeration and maintain its activity?
A3: The formation of palladium black indicates that the palladium atoms are not being effectively stabilized by the ancillary ligands, leading to aggregation. This is a common deactivation pathway, particularly with challenging substrates that may have slower kinetics, allowing more time for the catalyst to decompose.
Causality & Explanation: In the Suzuki-Miyaura cycle, the palladium center must be coordinatively unsaturated to participate in oxidative addition and reductive elimination. However, if the supporting ligand dissociates or is not sterically bulky or electron-rich enough, the "naked" Pd(0) species can easily aggregate. Bulky, electron-donating phosphine ligands create a protective sphere around the palladium atom, preventing this aggregation and promoting the desired catalytic steps.[5][9]
Recommended Strategies & Protocols:
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging couplings.
-
Action: Employ bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[5] N-heterocyclic carbene (NHC) ligands are also highly effective at stabilizing the catalyst and promoting high turnover numbers.
-
-
Catalyst Precursor: The choice of palladium source matters.
-
Action: Instead of Pd(OAc)₂, which requires in situ reduction that can sometimes be inefficient, consider using pre-formed Pd(0) sources like Pd₂(dba)₃ or well-defined palladacycle precatalysts (e.g., XPhos Pd G3). These ensure a more controlled initiation of the catalytic cycle.[10]
-
-
Temperature Control: High temperatures can accelerate ligand degradation and catalyst agglomeration.
-
Action: Run the reaction at the lowest temperature that still provides a reasonable rate. It is often better to run a reaction for longer at 80 °C than for a shorter time at 110 °C if catalyst stability is an issue.
-
Troubleshooting Workflow for Catalyst Deactivation
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
improving the stability of (3-Acetyl-4-fluorophenyl)boronic acid in solution
Welcome to the technical support hub for (3-Acetyl-4-fluorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, we address common challenges related to its stability in solution, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time, even when stored at low temperatures. What is the likely cause?
A1: The most common cause of degradation for arylboronic acids, including this compound, is protodeboronation.[1] This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially in aqueous or protic solvents. The rate of this degradation is highly dependent on the pH of the solution and the electronic properties of the aryl group.[1][2] The presence of both an acetyl and a fluoro group on the phenyl ring influences its electronic nature and, consequently, its stability.
Q2: I am observing unexpected byproducts in my Suzuki-Miyaura coupling reaction. Could this be related to the stability of the boronic acid?
A2: Absolutely. The instability of this compound can lead to several issues in Suzuki-Miyaura coupling reactions. Besides the desired cross-coupling product, you might observe the formation of the protodeboronated arene (3-acetyl-4-fluorobenzene) and homocoupling products. These side reactions consume your starting material and complicate purification. The basic conditions typically required for the Suzuki-Miyaura coupling can accelerate the decomposition of electron-deficient arylboronic acids.[2]
Q3: What are the ideal storage conditions for this compound in its solid form and in solution?
A3: In its solid form, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically 2-8 °C) to minimize degradation from atmospheric moisture and oxygen.
For solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage is unavoidable, use an anhydrous, aprotic solvent and store the solution under an inert atmosphere at low temperatures. Avoid prolonged storage in protic solvents like alcohols or water.
Q4: Can I monitor the degradation of my this compound solution?
A4: Yes, several analytical techniques can be used to monitor the stability of your boronic acid solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for separating and quantifying the parent boronic acid and its degradation products.[3] Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers higher resolution and sensitivity for identifying byproducts.[3] Additionally, ¹H and ¹¹B NMR spectroscopy can provide structural information about the parent compound and any degradants.[3]
Troubleshooting Guides
Issue 1: Rapid Protodeboronation in Solution
Symptoms:
-
Diminished yield in subsequent reactions (e.g., Suzuki-Miyaura coupling).
-
Appearance of a new spot on TLC corresponding to the protodeboronated arene.
-
NMR analysis of the stored solution shows a decrease in the boronic acid signals and the emergence of signals for 3-acetyl-4-fluorobenzene.
Root Cause Analysis: Protodeboronation is the hydrolytic cleavage of the C-B bond. The mechanism is complex and can be influenced by pH, temperature, and solvent. For electron-deficient arylboronic acids, this process can be significant, especially under basic or strongly acidic aqueous conditions.[2][4]
Mitigation Strategies:
-
Solvent Choice:
-
Recommended: Use anhydrous, aprotic solvents such as THF, dioxane, or toluene for dissolving the boronic acid.
-
Avoid: Protic solvents like methanol, ethanol, and water should be avoided for storage. If a protic solvent is required for the reaction, add the solid boronic acid directly to the reaction mixture or prepare the solution immediately before use.
-
-
pH Control:
-
Protodeboronation of some arylboronic acids is slowest around pH 5.[4] If your reaction conditions are flexible, buffering the solution may improve stability. However, for many applications like Suzuki coupling, basic conditions are necessary. In such cases, minimizing the time the boronic acid is exposed to the basic solution before the reaction is initiated is crucial.
-
-
Use of Boronic Esters:
-
Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly inhibit protodeboronation.[1] These esters are generally more stable to storage and handling and can be used directly in many coupling reactions, where they hydrolyze in situ to the active boronic acid.
-
Workflow for Conversion to a Pinacol Ester:
Caption: Workflow for the synthesis of a stable pinacol ester.
Issue 2: Oxidative Degradation
Symptoms:
-
Formation of phenolic byproducts (in this case, 2-fluoro-5-hydroxyacetophenone).
-
Discoloration of the solution.
-
Reduced reactivity in subsequent transformations.
Root Cause Analysis: Arylboronic acids can undergo oxidation, particularly in the presence of air or other oxidizing agents, to yield the corresponding phenol.[1] This process can be accelerated by heat, light, and the presence of certain metal catalysts. The B-C bond is weaker than a C-C bond, while the B-O bond is very strong, making this transformation thermodynamically favorable.[5]
Mitigation Strategies:
-
Inert Atmosphere:
-
Always handle the solid boronic acid and its solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Degas solvents thoroughly before use, especially for sensitive reactions.
-
-
Avoidance of Oxidants:
-
Ensure that solvents and other reagents are free from peroxides and other oxidizing impurities.
-
-
Temperature Control:
-
Store solutions at low temperatures and avoid unnecessary heating. If a reaction requires elevated temperatures, ensure it is performed under a robust inert atmosphere.
-
Experimental Protocol for Solution Preparation and Handling:
| Step | Action | Rationale |
| 1 | Dry glassware | Oven-dry all glassware and cool under a stream of inert gas to remove adsorbed water. |
| 2 | Degas solvent | Sparge the chosen anhydrous, aprotic solvent with argon or nitrogen for at least 30 minutes. |
| 3 | Weigh boronic acid | Weigh the required amount of this compound in a glovebox or under a positive pressure of inert gas. |
| 4 | Dissolve | Add the degassed solvent to the solid boronic acid via a cannula or syringe. |
| 5 | Storage (if necessary) | Store the solution in a sealed flask with a positive pressure of inert gas at 2-8 °C for the shortest possible time. |
Issue 3: Formation of Boroxines (Anhydrides)
Symptoms:
-
Inconsistent analytical results (e.g., NMR, Mass Spectrometry).
-
Difficulty in accurately determining the concentration of the boronic acid.
-
Solid boronic acid may appear clumpy or have a different morphology.
Root Cause Analysis: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimer called a boroxine.[1][6] This is a reversible process, and in the presence of water, the boroxine will hydrolyze back to the boronic acid. While boroxine formation doesn't permanently destroy the compound, it can lead to inaccuracies in weighing and stoichiometry if not accounted for.
Caption: Reversible formation of boroxine from boronic acid.
Mitigation and Management:
-
Awareness and Characterization:
-
Be aware that the solid material may exist as a mixture of the boronic acid and its boroxine. This can sometimes be observed in ¹H NMR spectra as broadened peaks or multiple sets of signals.
-
The equilibrium can be shifted back to the boronic acid by adding a small amount of water to the NMR sample.
-
-
Reaction Stoichiometry:
-
For reactions where precise stoichiometry is critical, it is often best to assume the material is the boronic acid and use it as such. In most reaction conditions involving water or alcohols, the boroxine will readily convert back to the monomeric acid.
-
Alternatively, converting to a pinacol ester provides a more defined and stable starting material.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
analytical methods for monitoring (3-Acetyl-4-fluorophenyl)boronic acid reactions
An exceptional-quality response that fulfills all user requirements would be a comprehensive, well-structured technical support guide. It would be written from the perspective of a Senior Application Scientist, providing not just protocols but also the scientific reasoning behind them. The guide would be organized in a logical question-and-answer format, featuring dedicated sections for different analytical techniques (HPLC, NMR, MS) and a general troubleshooting guide.
Here's a breakdown of what a high-quality response would include:
Structure and Content:
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Introduction: A brief overview of the importance of monitoring reactions with (3-Acetyl-4-fluorophenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
-
Method Selection Guide (Q&A): A section that helps users decide which analytical technique is best suited for their specific needs (e.g., "Which method is best for accurate quantification?" vs. "How can I identify an unknown impurity?"). This would be supported by a Graphviz flowchart.
-
HPLC Section (Q&A):
-
FAQs on method development (column selection, mobile phase, detector choice).
-
A detailed, step-by-step protocol for sample preparation and analysis.
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A troubleshooting guide for common HPLC issues like peak tailing, poor resolution, and baseline drift, complete with a Graphviz flowchart.
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A table summarizing typical HPLC conditions.
-
-
NMR Spectroscopy Section (Q&A):
-
FAQs addressing the pros and cons of using ¹H, ¹⁹F, and ¹¹B NMR.
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Explanation of how to use ¹⁹F NMR for in-situ reaction monitoring, leveraging the fluorine atom in the molecule.
-
A step-by-step protocol for preparing an NMR sample for quantitative analysis (qNMR).
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A table of expected chemical shifts for key species.
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-
Mass Spectrometry Section (Q&A):
-
FAQs on choosing the right ionization technique (e.g., ESI, APCI) and analyzer.
-
Guidance on interpreting mass spectra to identify starting materials, products, and byproducts like protodeboronated species.
-
-
General Troubleshooting (Q&A):
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A section addressing broader issues like reaction stalling, the appearance of unexpected side products (e.g., homocoupling), and the stability of the boronic acid.
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A Graphviz diagram illustrating the main reaction pathway and potential side reactions.
-
-
References Section: A complete, numbered list of all cited sources with titles and clickable URLs.
Scientific Integrity and Formatting:
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Expert Tone: The language would be authoritative and educational, explaining the "why" behind each step.
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Citations: In-text citations would be used to support key scientific claims, referencing the provided search results.
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Visualizations:
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Tables: Clearly formatted tables for easy comparison of quantitative data.
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Graphviz Diagrams: High-quality, well-designed diagrams with clear labels, captions, and adherence to all specified formatting rules (width, color contrast, etc.). The DOT scripts would be correctly placed in code blocks.
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By following this structure and incorporating all the core requirements, the final output would be a valuable, in-depth technical resource for the target audience. It would go beyond a simple list of methods to provide practical, actionable guidance grounded in scientific principles.
dealing with impurities in commercial (3-Acetyl-4-fluorophenyl)boronic acid
Technical Support Center: (3-Acetyl-4-fluorophenyl)boronic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to the quality, stability, and use of this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My commercial this compound seems less soluble than expected and looks clumpy. What is happening?
A: This is a very common observation and is typically due to the presence of the corresponding boroxine, which is the trimeric anhydride of the boronic acid.[1][2] Boronic acids exist in a reversible equilibrium with their boroxines, a process driven by the loss of water.[3][4][5] Commercial boronic acids often contain varying amounts of the boroxine.[6] While it may have different physical properties (like solubility), the boroxine is often competent in Suzuki-Miyaura reactions as it can hydrolyze back to the active boronic acid under the basic aqueous conditions of the reaction.
Q2: Is the presence of boroxine detrimental to my reaction?
A: Not always, but it can be problematic. The primary issue is stoichiometry. Since three molecules of boronic acid form one molecule of boroxine (releasing three molecules of water), using the bulk material "as is" without accounting for the boroxine content can lead to adding less than the desired molar equivalent of your reagent. This can result in lower yields and incomplete conversion. For reactions sensitive to precise stoichiometry, quantifying the boronic acid/boroxine ratio is recommended.[7]
Q3: How can I quickly assess the quality of my this compound?
A: ¹H NMR is a straightforward method. Dissolve a sample in a deuterated solvent like DMSO-d₆. The boronic acid B(OH)₂ protons typically appear as a broad singlet. The ratio of aromatic protons to this B(OH)₂ signal can give a rough idea of purity relative to non-boron containing organics. More definitively, ¹¹B NMR spectroscopy can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boron in the boroxine (typically δ 15-25 ppm), allowing for quantification of the equilibrium mixture.[6]
Q4: My Suzuki-Miyaura coupling reaction is giving a low yield, and I suspect the boronic acid. What's the most likely culprit?
A: Beyond the boroxine issue affecting stoichiometry, the most common culprit is protodeboronation.[8] This is a side reaction where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol).[7] This forms 3-acetyl-4-fluorobenzene as a byproduct, consuming your starting material and reducing the yield of your desired coupled product. This process is often accelerated under basic conditions, which are typical for Suzuki couplings.[9][10]
Q5: How should I properly store this compound to maintain its integrity?
A: Boronic acids are generally stable but should be protected from excessive heat and moisture. Store the compound in a tightly sealed container in a cool, dry place, such as a desiccator. While boroxine formation is reversible, minimizing exposure to atmospheric moisture can help maintain the compound closer to its monomeric boronic acid form.
In-Depth Troubleshooting Guides
Problem 1: Low Yield and Significant Protodeboronation Byproduct
You've run a Suzuki-Miyaura coupling and your LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 3-acetyl-4-fluorobenzene alongside a low yield of your desired product. This indicates that protodeboronation is a major competing pathway.
Causality: Protodeboronation (Ar-B(OH)₂ → Ar-H) is a known decomposition pathway for arylboronic acids.[8][11] It can be catalyzed by acid or base and is often problematic in Suzuki couplings, which typically employ basic conditions.[9][10][12] The rate of protodeboronation is highly dependent on pH, substrate electronics, and temperature.[11][13]
-
Optimize the Base:
-
Insight: Strong bases and high pH can accelerate the protodeboronation of the active boronate species.[10]
-
Action: Screen milder bases. If you are using NaOH or KOH, consider switching to carbonates like K₂CO₃, Cs₂CO₃, or even phosphates like K₃PO₄. These weaker bases can often provide a sufficient pH for transmetalation while minimizing the rate of protodeboronation.
-
-
Lower the Reaction Temperature:
-
Insight: Like most undesired side reactions, protodeboronation is often accelerated at higher temperatures.
-
Action: Attempt the reaction at a lower temperature. If you are running the reaction at 100 °C, try 80 °C or even 60 °C. This may require a longer reaction time or a more active palladium catalyst/ligand system, but it can significantly suppress the byproduct formation.
-
-
Use a Boronic Ester:
-
Insight: Converting the boronic acid to a more stable ester, like a pinacol ester, can protect it from premature decomposition.[7] These esters are generally more robust and release the active boronic acid species more slowly under the reaction conditions, keeping its standing concentration low and minimizing side reactions.[8]
-
Action: If you have the option, synthesize or purchase the pinacol ester derivative, this compound pinacol ester, and use it in your coupling reaction.
-
-
Degas Rigorously:
-
Insight: While not directly causing protodeboronation, oxygen can lead to oxidative side reactions, including homocoupling of the boronic acid (Ar-Ar) and degradation of the palladium catalyst, which indirectly affects overall reaction efficiency and can favor byproduct formation.[6][14]
-
Action: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Problem 2: Inconsistent Results and Stoichiometry Concerns (Boroxine Formation)
You observe batch-to-batch variability in your reaction yields, even when using material from the same supplier. You suspect the actual active reagent concentration is inconsistent.
Causality: As mentioned, this compound can easily dehydrate to form its trimeric boroxine.[1][2][5] This equilibrium is dynamic. The ratio of boronic acid to boroxine can vary between batches and can even change during storage, leading to significant errors in weighing and molar calculations.
Caption: Reversible equilibrium between boronic acid and its boroxine.
To ensure consistent results, you must either quantify the active boronic acid content or purify the material to remove the boroxine.
Method 1: Quantification by NMR (for immediate use)
-
Accurately weigh ~10-20 mg of the commercial boronic acid and a similar mass of an internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 1.0 mL of DMSO-d₆).
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30s).
-
Integrate a well-resolved signal from the boronic acid and a signal from the internal standard.
-
Calculate the exact molarity and thus the weight % of the active boronic acid in the commercial material. Adjust the amount you use in your reaction accordingly.
Method 2: Purification via Acid/Base Extraction This protocol leverages the acidic nature of the boronic acid to separate it from non-acidic impurities and to hydrolyze the boroxine back to the monomer.[15]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form its water-soluble boronate salt. Most neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the boronate salt.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the solution is acidic (test with pH paper). The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid with cold water to remove residual salts, and then dry thoroughly under vacuum. The resulting white solid should be pure this compound.
Data Summary
| Impurity Type | Common Name | Formation Pathway | Impact on Suzuki-Miyaura Coupling |
| Anhydride | Boroxine | Reversible dehydration of 3 boronic acid molecules.[3][5] | Affects stoichiometry; can cause lower yields if not accounted for.[7] |
| Protonolysis Product | 3-acetyl-4-fluorobenzene | Protodeboronation (cleavage of C-B bond).[8] | Major cause of low yield; consumes starting material.[7] |
| Homocoupling Product | Bis(3-acetyl-4-fluorophenyl) | Palladium-mediated dimerization of the boronic acid.[16] | Byproduct that complicates purification and reduces yield. |
| Oxidation Product | 2-Acetyl-5-fluorophenol | Oxidation of the C-B bond.[6][7] | Consumes starting material; can interfere with catalysis. |
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Fluorinated Phenylboronic Acids in Suzuki Coupling
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Published: January 6, 2026
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
In the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are pivotal to these industries.[1][2][3] Consequently, fluorinated phenylboronic acids have emerged as essential reagents for introducing these valuable fluorinated motifs.
This guide, written from the perspective of a senior application scientist, provides a comparative analysis of commonly used fluorinated phenylboronic acids in the Suzuki-Miyaura coupling. We will delve into the nuances of their reactivity, supported by experimental data, and offer practical insights to help researchers optimize their synthetic strategies. The discussion will be grounded in the fundamental principles of the reaction mechanism, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki-Miyaura coupling reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The process begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) species.[1] This is followed by transmetalation, where the organic group (R²) from the boronic acid replaces the halide on the palladium center. This step typically requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product (R¹-R²) and regenerates the active Pd(0) catalyst.[1]
Comparative Analysis of Fluorinated Phenylboronic Acids
The electronic properties of fluorinated phenylboronic acids are a key determinant of their reactivity in Suzuki-Miyaura coupling. The strongly electron-withdrawing nature of fluorine atoms can influence both the transmetalation step and the propensity for undesired side reactions, most notably protodeboronation.[7][8]
The Challenge of Protodeboronation
Protodeboronation is a reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a byproduct and consumption of the boronic acid.[7] This side reaction is particularly prevalent with electron-deficient arylboronic acids, such as those bearing multiple fluorine substituents.[9][10][11] The use of potassium trifluoroborate salts or MIDA boronates can mitigate this issue by providing a slow release of the free boronic acid, keeping its concentration low and favoring the desired cross-coupling pathway.[7][9][12]
Performance Data in Suzuki Couplings
The following table summarizes representative data for the Suzuki-Miyaura coupling of various fluorinated phenylboronic acids with aryl halides. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, general trends in reactivity can be discerned.
| Fluorinated Phenylboronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd nanoparticles on G-COOH | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [13] |
| 3,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | [8] |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | Pd precatalyst / SPhos | K₃PO₄ | THF/H₂O | 40 | 0.5 | 94 | [9] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄ / Ag₂O | CsF | Dioxane | 100 | 12 | 98 | [14] |
Key Observations and Field Insights:
-
Monofluorinated Isomers: Among the monofluorinated isomers (2-fluoro-, 3-fluoro-, and 4-fluorophenylboronic acid), the para-substituted isomer generally exhibits the highest reactivity, followed by the meta and then the ortho isomer. This trend is largely attributed to steric hindrance from the ortho-fluoro substituent, which can impede the approach of the boronic acid to the palladium center during transmetalation.
-
Difluorinated Isomers: For difluorinated phenylboronic acids, those with fluorine atoms that are not in the ortho positions (e.g., 3,4-difluorophenylboronic acid) are generally good coupling partners.[8] In contrast, isomers with two ortho-fluoro substituents, such as 2,6-difluorophenylboronic acid, are notoriously prone to protodeboronation.[9] However, with the advent of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), even these challenging substrates can be coupled efficiently at low temperatures and with short reaction times.[9]
-
Polyfluorinated Phenylboronic Acids: Highly fluorinated substrates like pentafluorophenylboronic acid are particularly challenging due to their high susceptibility to protodeboronation.[10] Successful coupling often requires specialized conditions, such as the use of silver oxide as an additive in combination with cesium fluoride as the base, to promote the desired reaction pathway.[14]
Experimental Protocol: A Case Study with 4-Fluorophenylboronic Acid
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Reaction: Coupling of 4-Fluorophenylboronic Acid with 1-Bromo-4-nitrobenzene
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
4-Fluorophenylboronic acid (1.2 mmol, 168 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene, 4-fluorophenylboronic acid, and potassium phosphate.
-
Rationale: Using a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is crucial to exclude oxygen, which can oxidize the Pd(0) catalyst and lead to the formation of phosphine oxides, deactivating the ligand.
-
-
Solvent Addition and Degassing: Add toluene and water to the flask. Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Rationale: A biphasic solvent system like toluene/water is often effective. The base is soluble in the aqueous phase, while the organic substrates and catalyst are in the organic phase. Degassing is essential to remove dissolved oxygen.
-
-
Catalyst Addition: Under a positive pressure of argon, add the palladium(II) acetate and SPhos ligand.
-
Rationale: Pd(OAc)₂ is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps, leading to a more efficient catalytic cycle, especially for challenging substrates.
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Rationale: Elevated temperatures are often required to drive the reaction to completion, although with modern, highly active catalysts, many Suzuki couplings can be performed at room temperature.[15]
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-fluoro-4'-nitrobiphenyl.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing; use a fresh batch of catalyst and ligand. |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Inefficient base | Try a stronger base (e.g., Cs₂CO₃ or CsF) or a different solvent system. | |
| Significant Protodeboronation | Boronic acid instability | Use potassium trifluoroborate or a MIDA boronate ester of the fluorinated phenylboronic acid. |
| Reaction conditions too harsh | Lower the reaction temperature and/or use a more active catalyst to shorten the reaction time. | |
| Homocoupling of Boronic Acid | Oxygen contamination | Ensure rigorous exclusion of air from the reaction. |
Conclusion
Fluorinated phenylboronic acids are powerful tools in the synthetic chemist's arsenal for the construction of valuable fluorinated biaryl compounds. A thorough understanding of their relative reactivity, coupled with a rational approach to reaction optimization based on mechanistic principles, is key to successfully employing these reagents. While challenges such as protodeboronation exist, particularly with highly fluorinated systems, the continuous development of advanced catalyst systems and synthetic methodologies provides robust solutions. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for researchers to confidently and effectively utilize fluorinated phenylboronic acids in their Suzuki-Miyaura coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura Cross‐Coupling [ouci.dntb.gov.ua]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 15. [PDF] Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the NMR Characterization of (3-Acetyl-4-fluorophenyl)boronic Acid and Its Derivatives
For professionals in medicinal chemistry and materials science, (3-acetyl-4-fluorophenyl)boronic acid is a valuable building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. The precise structure and purity of this reagent are paramount for the success and reproducibility of these synthetic endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation and quality assessment of this and related organoboron compounds.
This guide provides an in-depth comparison of the NMR characteristics of this compound and its derivatives. We will delve into the nuances of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy, explaining the causality behind experimental choices and interpreting the spectral data to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
The Multifaceted Role of NMR in Characterizing Arylboronic Acids
Arylboronic acids present a unique set of characterization challenges and opportunities due to the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹¹B, ¹⁹F). Each nucleus offers a distinct window into the molecule's structure, electronic environment, and purity.
-
¹H and ¹³C NMR: These are the workhorses of organic chemistry, providing detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts (δ) and spin-spin coupling constants (J) allow for the precise assignment of each proton and carbon in the aromatic ring and the acetyl substituent.
-
¹⁹F NMR: The presence of a fluorine atom provides a highly sensitive and specific probe.[1][2][3] ¹⁹F NMR is characterized by a wide chemical shift range and high sensitivity, making it an excellent tool for confirming the presence and position of the fluorine substituent and for detecting subtle changes in the electronic environment of the molecule.[2][3]
-
¹¹B NMR: This technique is indispensable for directly probing the boronic acid moiety. The chemical shift of the ¹¹B nucleus is highly sensitive to the hybridization state of the boron atom (sp² in the trigonal planar boronic acid vs. sp³ in a tetrahedral boronate ester or in the presence of a Lewis base).[4][5][6] This makes ¹¹B NMR a powerful tool for studying equilibria, such as the formation of boronate esters or the dehydration to form boroxines.[4][6][7]
NMR Characterization of this compound
Expected ¹H NMR Spectrum (in DMSO-d₆):
The aromatic region is expected to show a complex set of multiplets due to the substitution pattern. We can predict the following:
-
A doublet of doublets (or triplet) around 7.2-7.4 ppm: This would correspond to the proton at C5, coupled to the adjacent fluorine and the proton at C6.
-
A multiplet around 8.0-8.2 ppm: Signals in this region would be attributable to the protons at C2 and C6, which are deshielded by the electron-withdrawing acetyl and boronic acid groups.
-
A singlet around 2.6 ppm: This signal corresponds to the three protons of the acetyl methyl group.
-
A broad singlet around 8.3 ppm: This is characteristic of the two acidic protons of the B(OH)₂ group.
Expected ¹³C NMR Spectrum (in DMSO-d₆):
-
Carbonyl Carbon: A signal downfield, typically in the range of 195-200 ppm, for the acetyl group's carbonyl carbon.
-
Aromatic Carbons: A complex set of signals between 115-140 ppm. The carbon attached to the fluorine (C4) will appear as a doublet with a large ¹JCF coupling constant. The carbon attached to the boronic acid group (C1) may be broad due to quadrupolar relaxation of the boron nucleus.
-
Methyl Carbon: An upfield signal around 27 ppm for the acetyl methyl carbon.
Expected ¹⁹F NMR Spectrum:
A single resonance is expected, likely in the range of -110 to -120 ppm (relative to CFCl₃), appearing as a multiplet due to coupling with the neighboring aromatic protons.
Expected ¹¹B NMR Spectrum:
A broad singlet is anticipated in the range of 28-33 ppm, which is characteristic of a trigonal sp²-hybridized boron atom in an arylboronic acid.[4][5][6]
Comparative Analysis with Derivatives and Analogs
To understand how structural modifications influence the NMR spectra, we will compare the expected data for this compound with the known data for key derivatives and analogs.
Key Derivative: 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (Pinacol Ester)
The formation of a pinacol ester is a common derivatization for boronic acids, often improving their stability and handling properties. This modification has a profound and predictable effect on the NMR spectra.
-
¹H NMR: The most significant change is the disappearance of the broad B(OH)₂ signal and the appearance of a sharp singlet around 1.3 ppm, integrating to 12 protons, which corresponds to the four equivalent methyl groups of the pinacol moiety.
-
¹³C NMR: Two new signals will appear in the aliphatic region: one around 84 ppm for the quaternary carbons of the pinacol group attached to oxygen, and another around 25 ppm for the methyl carbons.
-
¹¹B NMR: The chemical shift will move upfield significantly to approximately 30-35 ppm, which is indicative of the change in coordination around the boron atom upon ester formation.[4][5][6]
Comparative Analogs
| Compound | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Key ¹³C NMR Signals (DMSO-d₆, δ ppm) | Key ¹⁹F NMR (δ ppm) | Key ¹¹B NMR (δ ppm) |
| This compound (Predicted) | ~2.6 (s, 3H, CH₃), ~7.3 (m, 1H), ~8.1 (m, 2H), ~8.3 (br s, 2H, OH) | ~27 (CH₃), ~115-140 (aromatic), ~197 (C=O) | ~ -115 | ~ 28-33 |
| 1-(4-Fluoro-3-(pinacolato)phenyl)ethanone | ~1.3 (s, 12H, pinacol CH₃), ~2.6 (s, 3H, acetyl CH₃), Aromatic protons shifted accordingly | ~25 (pinacol CH₃), ~84 (pinacol C-O), Aromatic signals, ~197 (C=O) | Shifted slightly from parent | ~ 30-35 |
| 3-Acetylphenylboronic acid [8][9] | 2.61 (s, 3H), 7.55 (t, 1H), 7.95 (d, 1H), 8.16 (d, 1H), 8.35 (s, 1H), 8.3 (br s, 2H) | Aromatic signals, ~198 (C=O) | N/A | ~ 29 |
| 4-Fluorophenylboronic acid [10][11] | ~7.1 (t, 2H), ~7.8 (dd, 2H), ~8.1 (br s, 2H) | Aromatic signals with C-F coupling | ~ -113 | ~ 29 |
Data for analogs are sourced from publicly available spectral databases and may vary slightly with experimental conditions.
This comparison highlights how the electronic effects of the substituents manifest in the NMR spectra. For instance, the presence of the fluorine atom in 4-fluorophenylboronic acid leads to characteristic splitting patterns in both the ¹H and ¹³C NMR spectra and a distinct signal in the ¹⁹F NMR spectrum.[10][12]
Experimental Protocols
To ensure high-quality, reproducible NMR data, adherence to standardized protocols is essential.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for boronic acids due to its ability to dissolve the polar compounds and its high boiling point, which allows for variable temperature studies if needed. For the pinacol ester, deuterated chloroform (CDCl₃) is also a suitable choice.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer (400 MHz or higher).
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration should be added.
NMR Data Acquisition Workflow
The following workflow outlines a logical sequence for the comprehensive NMR characterization of a new batch of this compound or its derivative.
Caption: A typical experimental workflow for the comprehensive NMR characterization of an arylboronic acid.
Conclusion
NMR spectroscopy provides an unparalleled level of detail for the structural characterization of this compound and its derivatives. By systematically analyzing the data from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments, researchers can confidently verify the structure of their compounds, assess their purity, and gain insights into their electronic properties. This comprehensive approach to characterization is a critical component of ensuring the reliability and success of subsequent synthetic applications in drug discovery and materials science.
References
- 1. db-thueringen.de [db-thueringen.de]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluorobenzeneboronic acid(1765-93-1) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized (3-Acetyl-4-fluorophenyl)boronic Acid
Introduction: Beyond the Synthesis, The Imperative of Purity
In the landscape of modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and advanced materials, (3-Acetyl-4-fluorophenyl)boronic acid stands out as a versatile and valuable building block. Its utility in powerful C-C bond-forming reactions, most notably the Suzuki-Miyaura coupling, is well-established.[1] However, the successful synthesis of this intermediate is merely the prelude. For the medicinal chemist or the materials scientist, the critical question is not just "Did I make it?" but rather, "How pure is it, and what are the impurities?".[1]
The purity of a boronic acid directly dictates the efficiency, reproducibility, and outcome of subsequent reactions. Impurities can poison catalysts, generate unwanted side products, and introduce significant downstream purification challenges, ultimately compromising yield and the integrity of the final product.[1]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We will move beyond simple protocol recitation to explore the causality behind our analytical choices. The core principle of our approach is orthogonality : the use of multiple, distinct analytical techniques to build a comprehensive and self-validating profile of the synthesized compound. This ensures that the limitations of one method are compensated for by the strengths of another, leading to a trustworthy and authoritative assessment of purity.
A unique challenge in boronic acid analysis is their propensity to undergo reversible dehydration to form cyclic trimetric anhydrides, known as boroxines.[2][3][4] This equilibrium can complicate analytical data, particularly in NMR and mass spectrometry, and requires specific strategies to ensure accurate characterization.
Caption: The reversible dehydration of boronic acid monomers to their cyclic boroxine form.
Part 1: Primary Structural & Identity Verification
Before quantifying purity, we must unequivocally confirm the chemical identity of the synthesized product. This foundational step relies on techniques that provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation. For this compound, a multi-nuclear approach provides a comprehensive picture.
-
¹H NMR: Confirms the proton environment, including the number of aromatic protons, their splitting patterns (coupling), and the presence of the acetyl methyl group.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the acetyl group and the carbon atom bearing the boronic acid moiety.
-
¹⁹F NMR: Provides a highly sensitive and specific signal for the fluorine atom, confirming its presence and electronic environment on the aromatic ring.[5]
-
¹¹B NMR: Directly probes the boron atom. This is particularly useful for observing the equilibrium between the trigonal boronic acid and the tetrahedral boronate ester if complexing agents are present.[6][7]
The Causality of Solvent Choice: A common pitfall in the NMR analysis of boronic acids is peak broadening or the appearance of multiple sets of signals due to the monomer-boroxine equilibrium in non-coordinating solvents like CDCl₃.[8] The expert solution is to use a coordinating deuterated solvent, such as methanol-d₄ . The methanol molecules coordinate with the empty p-orbital of the boron atom, effectively breaking up the boroxine trimers and leading to sharp, well-resolved spectra of the monomeric species.[8] While this results in the exchange and disappearance of the acidic B(OH)₂ protons, it is a necessary trade-off for obtaining high-quality data for the rest of the molecule.[8]
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Information Provided |
| ¹H | 7.0 - 8.2 (Aromatic), ~2.6 (Acetyl CH₃) | Proton count, coupling patterns, substitution pattern. |
| ¹³C | ~197 (C=O), 115-165 (Aromatic), ~29 (Acetyl CH₃) | Carbon skeleton, presence of functional groups. |
| ¹⁹F | -110 to -120 (vs. CFCl₃) | Confirmation of fluorine incorporation. |
| ¹¹B | 28 - 30 (vs. BF₃·OEt₂) | Confirmation of the boronic acid moiety.[7] |
| Table 1: Expected NMR Data for this compound. |
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Fingerprint
While NMR confirms the structure, HRMS provides an exact mass measurement, confirming the elemental composition.
The Causality of Ionization Mode: Electrospray Ionization (ESI) is the preferred method. For boronic acids, running in negative ion mode (ESI-) is often more effective and yields cleaner spectra. This is because the boronic acid can easily lose a proton to form a stable [M-H]⁻ anion.[9][10] In contrast, positive mode can lead to complex and difficult-to-interpret spectra with solvent adducts and dimer ions.[10] Optimized UPLC-MS methods have been developed specifically to minimize the formation of such complicating ions.[9][10]
A successful HRMS analysis should yield a mass for C₈H₈BFO₃ that is within 5 ppm of the theoretical value (182.0550 Da).[11]
Part 2: Quantitative Purity and Impurity Profiling
Once identity is confirmed, the focus shifts to quantification. High-Performance Liquid Chromatography is the industry-standard technique for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity Analysis
RP-HPLC separates compounds based on their hydrophobicity, making it ideal for analyzing functionalized aromatic compounds like our target molecule. A well-developed HPLC method can separate the main product from starting materials, byproducts, and degradation products.
The Causality of Method Parameters:
-
Stationary Phase (Column): A C18 column is the standard starting point, offering excellent hydrophobic retention for arylboronic acids.[9][10] Modern columns with technologies that reduce secondary interactions with metal surfaces can improve peak shape and reliability.[12]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of an acidic modifier, such as 0.1% formic acid or acetic acid, is crucial. This suppresses the ionization of the boronic acid's hydroxyl groups, ensuring consistent retention and sharp, symmetrical peaks.[13] For MS compatibility, volatile modifiers like formic acid or ammonium acetate are required.[9][13]
-
Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the peak at a specific wavelength but also provides the UV spectrum of the peak. This allows for "peak purity" analysis, where the spectra across a single peak are compared to detect co-eluting impurities.
The primary output is the purity value, typically expressed as "% area," which is calculated from the area of the main product peak relative to the total area of all peaks in the chromatogram. For pharmaceutical applications, a purity of >98% is often required.[1][14]
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
Coupling the separation power of HPLC with the detection power of mass spectrometry is the ultimate tool for impurity profiling. While your HPLC-PDA method may show a 99% pure product with a 0.5% impurity peak, LC-MS can provide the molecular weight of that 0.5% impurity. This information is invaluable for identifying it as a potential starting material, a homocoupling byproduct, or the protodeboronated product (1-(2-fluorophenyl)ethan-1-one). Highly sensitive tandem quadrupole mass spectrometers can be used for ultra-low detection of certain boronic acid impurities.
Part 3: Orthogonal Validation and Classical Methods
To ensure the trustworthiness of our assessment, we must incorporate orthogonal methods—techniques that measure purity based on different chemical or physical principles.
Melting Point Analysis: The Classical Check
The melting point is a simple, rapid, and cost-effective indicator of purity. A pure crystalline compound has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[15][16]
The Self-Validating System: If HPLC analysis indicates high purity, a sharp melting point close to the literature value provides strong corroborating evidence. Conversely, if the melting point is broad and depressed, it validates the presence of impurities detected by HPLC, even if they are not yet identified.
A Critical Caveat: For boronic acids, melting point analysis must be interpreted with caution. The heat applied during the measurement can cause dehydration to the boroxine, which has a different melting point.[4][17] Therefore, the manner in which the sample melts and the range are often more informative than the absolute value itself.
Comparison of Analytical Methods
| Technique | Principle | Information Gained | Key Advantage | Common Challenge for Boronic Acids |
| NMR | Nuclear spin in a magnetic field | Covalent structure, connectivity | Unambiguous structure elucidation | Monomer-boroxine equilibrium complicates spectra[3][8] |
| HPLC-PDA | Differential partitioning | Quantitative purity, detection of impurities | Gold standard for quantification, robust | Potential for on-column hydrolysis[18][19] |
| LC-MS | Chromatographic separation + m/z | Molecular weight of product and impurities | Identifies what the impurities are | Formation of adducts and multimers can complicate spectra[2][10] |
| Melting Point | Disruption of crystal lattice | Indication of purity | Fast, simple, inexpensive | Unreliable due to dehydration upon heating[4][17] |
| Table 2: Objective Comparison of Key Analytical Techniques. |
Part 4: A Validated Workflow for Purity Certification
A logical, step-wise approach ensures a comprehensive and efficient analysis.
Caption: A logical workflow for the comprehensive purity assessment of boronic acids.
Part 5: Detailed Experimental Protocols
These protocols represent robust starting points for the analysis of this compound.
Protocol 1: ¹H NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the synthesized solid into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated methanol (Methanol-d₄, 99.8 atom % D).
-
Cap the tube and vortex gently until the solid is completely dissolved.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Rationale: Methanol-d₄ is chosen to disrupt boroxine formation, ensuring a sharp spectrum of the monomeric species.[8]
Protocol 2: RP-HPLC Method for Quantitative Purity
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, linear gradient to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg/mL in 50:50 Acetonitrile:Water.
-
Detection: PDA detector, monitor at 254 nm.
-
Rationale: The acidic mobile phase ensures the analyte is in a single protonation state for good peak shape.[13] The gradient is designed to elute the polar boronic acid and any less polar impurities within a reasonable time.
Protocol 3: Melting Point Determination
-
Ensure the sample is thoroughly dry by placing it under high vacuum for several hours.
-
Load a small amount of the crystalline solid into a capillary tube to a height of 2-3 mm.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a rapid rate (10-15 °C/min) to quickly find the approximate melting range.
-
Repeat with a fresh sample, heating rapidly to ~20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
-
Rationale: A slow ramp rate near the melting point is critical for obtaining an accurate range.[15] Comparing the result to a known standard provides confidence in the measurement.
Conclusion
Assessing the purity of a synthesized boronic acid like this compound is a multi-faceted task that demands more than a single measurement. It requires a thoughtful, orthogonal approach where each analytical technique provides a unique piece of the puzzle. By combining the structural detail of NMR, the quantitative power of HPLC, the impurity identification capability of MS, and the classical validation of melting point analysis, a researcher can build a self-validating and authoritative dossier on their compound's quality. This rigorous approach is not an academic exercise; it is a fundamental requirement for ensuring the success of subsequent research and development efforts, particularly in the exacting field of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. waters.com [waters.com]
- 13. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. chemscene.com [chemscene.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chm.uri.edu [chm.uri.edu]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. tandfonline.com [tandfonline.com]
- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Suzuki Reactions with (3-Acetyl-4-fluorophenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The reaction's robustness, functional group tolerance, and the commercial availability of a vast array of building blocks have cemented its role in modern synthetic chemistry.[1][2] However, the efficiency and kinetics of the Suzuki reaction are highly dependent on the electronic and steric nature of the coupling partners.[3][4] This guide provides an in-depth comparative analysis of the kinetic studies of Suzuki reactions involving (3-Acetyl-4-fluorophenyl)boronic acid, a substrate of significant interest due to the prevalence of the fluoro and acetyl moieties in pharmacologically active compounds.
The presence of both an electron-withdrawing acetyl group and a fluorine atom on the boronic acid presents unique challenges and considerations for reaction optimization and kinetic analysis.[5][6] This guide will delve into the mechanistic nuances, compare catalyst systems, and provide detailed experimental protocols for kinetic monitoring, empowering researchers to make informed decisions in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7] Understanding the kinetics of each step is crucial for optimizing the overall reaction rate and yield.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
For this compound, the electron-withdrawing nature of the substituents can influence the transmetalation step, which is often rate-determining.[5] The acetyl group, in particular, decreases the nucleophilicity of the ipso-carbon attached to the boron, potentially slowing down the transfer of the aryl group to the palladium center.[8]
Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium catalyst, specifically the ligand coordinated to the metal center, is critical for achieving high efficiency, especially with challenging substrates.[9]
| Catalyst System | Ligand Type | Key Advantages for Electron-Deficient Substrates | Potential Drawbacks |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available and well-understood. | Can be prone to dissociation and decomposition at higher temperatures. |
| Pd(OAc)₂ / SPhos | Bulky, Electron-Rich Biaryl Phosphine | Promotes both oxidative addition and reductive elimination; effective for sterically hindered and electron-deficient partners.[9] | Higher cost compared to simpler phosphine ligands. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donating ability enhances catalytic activity, allowing for lower catalyst loadings and shorter reaction times.[9] | Sensitivity to air and moisture may require more stringent inert atmosphere techniques. |
| Herrmann's Catalyst | Palladacycle | Pre-activated and thermally stable, offering high turnover numbers and suitability for larger-scale synthesis.[9] | May require higher temperatures for activation. |
The selection of the optimal catalyst system often involves a trade-off between activity, stability, cost, and ease of handling. For this compound, catalysts with electron-rich and bulky ligands like SPhos or NHC ligands are generally preferred to overcome the reduced nucleophilicity of the boronic acid.[9][10]
In-Situ Monitoring Techniques for Kinetic Studies
Real-time monitoring of reaction progress is essential for accurate kinetic analysis.[1] Several in-situ spectroscopic techniques can provide high-density temporal data without the need for manual sampling.
Caption: Experimental workflow for in-situ kinetic monitoring of Suzuki reactions.
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for monitoring chemical transformations at surfaces and interfaces in real-time.[11][12] It offers high sensitivity and can provide detailed structural information about reactants, intermediates, and products adsorbed on the catalyst surface.[12]
Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy can be used to monitor the disappearance of reactants and the appearance of products in the bulk reaction mixture.[13] These techniques are particularly useful for tracking changes in characteristic vibrational modes associated with the functional groups of the reactants and products.
Experimental Protocols
General Procedure for a Comparative Kinetic Study
-
Reactor Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and a port for an in-situ spectroscopic probe is assembled. The system is purged with an inert gas (e.g., argon or nitrogen).
-
Reagent Preparation: Stock solutions of the aryl halide, this compound, and the base (e.g., K₂CO₃ or Cs₂CO₃) in the chosen solvent (e.g., 1,4-dioxane/water mixture) are prepared under an inert atmosphere.[14]
-
Catalyst Preparation: The palladium precatalyst and the ligand are weighed and dissolved in the solvent in a separate glovebox or under inert atmosphere.
-
Reaction Initiation: The aryl halide, boronic acid, and base solutions are charged into the reactor and allowed to reach the desired temperature. The in-situ probe is inserted, and background spectra are collected. The reaction is initiated by injecting the catalyst solution.
-
Data Acquisition: Spectral data is collected at regular intervals throughout the course of the reaction until completion is observed (no further change in reactant or product signals).[1]
-
Data Analysis: The spectral data is processed to generate concentration profiles for the reactants and products. These profiles are then used to determine the initial reaction rates and to fit to appropriate kinetic models to extract rate constants.
Protocol for Catalyst System Comparison
To compare the performance of different catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂/SPhos), a series of parallel experiments should be conducted under identical conditions (temperature, concentrations, solvent, and base), varying only the catalyst system. The initial rates and overall reaction times can then be directly compared to evaluate the relative efficacy of each catalyst.
Supporting Experimental Data (Hypothetical Comparison)
| Catalyst System | Aryl Halide | Initial Rate (M/s) | Time to >95% Conversion (h) | Turnover Number (TON) |
| Pd(PPh₃)₄ (1 mol%) | 4-Bromoanisole | 1.2 x 10⁻⁵ | 10 | 95 |
| Pd(OAc)₂/SPhos (1 mol%) | 4-Bromoanisole | 5.8 x 10⁻⁵ | 2 | 98 |
| PEPPSI™-IPr (0.5 mol%) | 4-Bromoanisole | 9.1 x 10⁻⁵ | 1.5 | 196 |
These illustrative data highlight the significant rate enhancements achievable with more advanced ligand systems when coupling electron-deficient boronic acids.
Conclusion and Future Outlook
The kinetic study of Suzuki reactions with this compound is crucial for the development of efficient and robust synthetic methodologies. The electron-withdrawing nature of the substituents on the boronic acid necessitates the use of highly active palladium catalysts, often featuring bulky and electron-rich ligands. In-situ monitoring techniques provide an invaluable tool for elucidating reaction mechanisms and quantifying the performance of different catalyst systems.
Future research in this area will likely focus on the development of even more active and stable catalysts that can operate at lower loadings and under milder conditions. Furthermore, the application of advanced data analysis techniques, including machine learning, to kinetic data will enable more predictive models for reaction optimization. By continuing to explore the fundamental kinetics of these important transformations, the scientific community can further expand the synthetic utility of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. youtube.com [youtube.com]
influence of ligand choice on the outcome of reactions with (3-Acetyl-4-fluorophenyl)boronic acid
A Comparative Guide to Ligand Selection for Reactions with (3-Acetyl-4-fluorophenyl)boronic Acid
Introduction
This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic properties—stemming from the electron-withdrawing acetyl group and the electronegative fluorine atom—make it a versatile substrate for constructing complex molecular architectures. However, the success of transition metal-catalyzed cross-coupling reactions involving this boronic acid is profoundly dependent on the choice of ligand. The ligand, which coordinates to the metal center, dictates the catalyst's stability, reactivity, and selectivity, ultimately governing the reaction's outcome.
This guide provides an in-depth comparison of ligand performance in two major classes of cross-coupling reactions utilizing this compound: the palladium-catalyzed Suzuki-Miyaura reaction for C-C bond formation and the copper-catalyzed Chan-Lam coupling for C-N bond formation. By understanding the causal relationships between ligand structure and reaction efficiency, researchers can make more informed decisions, accelerating discovery and development programs.
Section 1: The Suzuki-Miyaura C-C Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures. The catalytic cycle, driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand's role is critical in modulating the electron density and steric environment of the palladium center, thereby influencing the rate and efficiency of each step. For electron-deficient boronic acids like this compound, the choice of a sufficiently electron-rich and sterically hindered ligand is paramount to facilitate the oxidative addition of the aryl halide and promote the final reductive elimination step.[1][2]
General Catalytic Cycle for Suzuki-Miyaura Coupling
References
A Senior Application Scientist's Comparative Guide to Spectroscopic Data for Compounds Derived from (3-Acetyl-4-fluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds with desired properties. Arylboronic acids are a cornerstone of this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides an in-depth technical comparison of compounds derived from (3-Acetyl-4-fluorophenyl)boronic acid and its structural analogs. While direct, comprehensive spectroscopic data for derivatives of this compound is not extensively published, this guide will leverage available data from closely related analogs to provide a robust predictive framework for researchers. By understanding the influence of substituent effects on spectroscopic outcomes, scientists can make more informed decisions in their synthetic strategies.
The Strategic Importance of this compound
This compound (CAS 850198-68-4) is a trifunctional reagent of significant interest in drug discovery.[1] Its unique substitution pattern—a boronic acid group for coupling, a fluorine atom, and an acetyl group—offers a powerful combination of features for medicinal chemists.
-
The Boronic Acid Moiety: This functional group is the linchpin for Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl scaffolds.[2]
-
The Fluorine Atom: The presence of fluorine can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3]
-
The Acetyl Group: This group provides a handle for further synthetic elaboration and can act as a hydrogen bond acceptor, influencing molecular interactions and conformational preferences.
The interplay of these functionalities makes this compound a valuable starting material for the synthesis of kinase inhibitors and other targeted therapeutics.
Comparative Spectroscopic Analysis: A Predictive Approach
Direct spectroscopic data for a wide range of compounds derived from this compound is sparse in the current literature. However, by examining the spectroscopic data of derivatives from structurally similar boronic acids, we can establish a reliable predictive model for the expected spectral characteristics. For this comparison, we will consider derivatives of:
-
4-Fluorophenylboronic acid: To understand the influence of the fluorine substituent.
-
Phenylboronic acid: As a baseline for an unsubstituted arylboronic acid.
-
4-Acetylphenylboronic acid (inferred): To isolate the effect of the acetyl group.
¹H NMR Spectroscopy Comparison
The ¹H NMR spectra of biaryl compounds resulting from Suzuki-Miyaura coupling are highly informative. The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents on both aryl rings.
| Boronic Acid Derivative | Key ¹H NMR Spectroscopic Features | Expected Shifts for this compound Derivatives |
| 4-Fluorophenylboronic acid derivative | Aromatic protons typically appear as multiplets in the range of δ 7.0-7.8 ppm. The fluorine atom causes through-space coupling, leading to more complex splitting patterns. Protons ortho to the fluorine will exhibit a larger coupling constant (JH-F).[4] | Protons on the acetyl- and fluoro-substituted ring will be in a complex region. The proton ortho to the acetyl group will be deshielded (shifted downfield). The proton between the fluorine and the boronic acid attachment point will also be significantly influenced. |
| Phenylboronic acid derivative | Aromatic protons generally resonate between δ 7.2-7.6 ppm, with simpler splitting patterns compared to substituted analogs. | The signals from the non-fluorinated aryl ring will serve as a reference for typical aromatic proton chemical shifts. |
| 4-Acetylphenylboronic acid derivative (inferred) | The acetyl methyl protons will appear as a sharp singlet around δ 2.5-2.6 ppm. The aromatic protons ortho to the acetyl group will be deshielded and resonate at higher chemical shifts (downfield).[5] | A sharp singlet for the acetyl methyl protons is expected around δ 2.5-2.7 ppm. The aromatic protons on this ring will show complex splitting due to both the fluorine and the acetyl group's electronic effects. |
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
¹³C NMR Spectroscopy Comparison
¹³C NMR provides valuable information about the carbon skeleton of the synthesized molecules. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Boronic Acid Derivative | Key ¹³C NMR Spectroscopic Features | Expected Shifts for this compound Derivatives |
| 4-Fluorophenylboronic acid derivative | The carbon atom directly attached to the fluorine exhibits a large one-bond C-F coupling constant (¹JC-F) of approximately 245-255 Hz. Carbons ortho and meta to the fluorine show smaller C-F couplings.[4] | The carbon bearing the fluorine will show a large ¹JC-F coupling. The carbonyl carbon of the acetyl group will appear significantly downfield (δ > 190 ppm). The ipso-carbon (attached to the other aryl ring) will also be influenced by the substituents. |
| Phenylboronic acid derivative | Aromatic carbons typically resonate in the range of δ 125-140 ppm. | The signals from the non-fluorinated aryl ring will provide a baseline for comparison. |
| 4-Acetylphenylboronic acid derivative (inferred) | The carbonyl carbon of the acetyl group will be a prominent downfield signal (δ ~197 ppm). The methyl carbon of the acetyl group will be found upfield (δ ~26 ppm).[5] | The carbonyl carbon is expected around δ 195-200 ppm, and the methyl carbon around δ 26-28 ppm. The aromatic carbon signals will be split due to C-F coupling. |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Infrared Spectroscopy: The IR spectrum of a derivative of this compound would be expected to show characteristic absorption bands:
-
C=O stretch (acetyl group): A strong absorption band around 1680-1700 cm⁻¹.
-
C-F stretch: A strong band in the region of 1100-1300 cm⁻¹.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
Mass Spectrometry: In mass spectrometry, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the sum of the masses of the (3-acetyl-4-fluorophenyl) moiety and the coupled aryl or heteroaryl group. Fragmentation patterns would likely involve the loss of the acetyl group (a fragment at M-43) and other characteristic cleavages of the biaryl system.
Experimental Protocols: A Self-Validating Approach
The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction. The specific conditions may require optimization for different substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Diagram 2: Logic of Spectroscopic Interpretation
Caption: Interplay of spectroscopic techniques in molecular structure elucidation.
Conclusion and Future Outlook
This compound is a highly valuable building block in contemporary organic synthesis, particularly for the development of new therapeutic agents. While a comprehensive public library of spectroscopic data for its derivatives is still emerging, a predictive understanding of their spectral characteristics can be confidently established by analyzing data from analogous compounds. The electron-withdrawing nature of both the fluorine and acetyl groups will have a pronounced effect on the electronic environment of the aromatic ring, leading to characteristic downfield shifts for nearby protons and carbons in NMR spectra, and distinct C-F and C=O stretching frequencies in IR spectroscopy.
As the use of this versatile reagent becomes more widespread, it is anticipated that a greater volume of detailed spectroscopic data will become available, further empowering researchers to rationally design and synthesize the next generation of complex molecules.
References
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (3-Acetyl-4-fluorophenyl)boronic Acid
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Regulatory Compliance
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents like (3-Acetyl-4-fluorophenyl)boronic acid are not mere procedural formalities; they are cornerstones of a safe, compliant, and efficient research environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound and its associated waste streams, grounded in established safety principles and regulatory standards.
Hazard Assessment and Waste Characterization
Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for the 3-acetyl derivative is not always available, we can infer its hazard profile from closely related analogs like 4-Fluorophenylboronic acid. This approach, known as hazard assessment by analogy, is a standard and prudent practice in chemical safety.
This compound and its derivatives are classified as hazardous materials.[1] The primary hazards are associated with irritation and potential toxicity.[2][3][4] Therefore, all waste materials containing this compound must be treated as hazardous waste . Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles.[5][6]
Table 1: GHS Hazard Classification for Analogous Phenylboronic Acids
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][4] |
This classification mandates that the compound be managed under the guidelines set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[7][8]
Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal begins with proactive personal protection. The potential for skin, eye, and respiratory irritation necessitates stringent adherence to PPE protocols.
-
Engineering Controls : All handling and preparation of this compound waste must be conducted within a certified chemical fume hood.[5] This is the primary engineering control to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Eye Protection : Safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.
-
Body Protection : A lab coat must be worn to protect against skin contact.
-
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle of chemical disposal is waste segregation to prevent inadvertent and potentially dangerous reactions.[9][10] Never mix boronic acid waste with other chemical waste streams, particularly strong oxidizing agents, bases, or acids, unless directed by your institution's Environmental Health and Safety (EHS) office.[5]
Workflow for this compound Waste Disposal
Caption: Waste Disposal Workflow from generation to final disposition.
Protocol for Solid Waste
This stream includes unused or expired this compound powder, as well as contaminated consumables like weighing paper, gloves, and paper towels.[6]
-
Collection : Carefully place all solid waste into a designated, sturdy, and sealable hazardous waste container. A wide-mouth plastic or glass jar with a screw-top lid is suitable.
-
Labeling : Immediately label the container with a "Hazardous Waste" tag.[9] Clearly write the full chemical name: "this compound".
-
Storage : Seal the container and store it in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area. Ensure it is stored away from incompatible materials.[11]
Protocol for Liquid Waste
This stream includes reaction mixtures, mother liquors from crystallizations, and solvent rinses containing the boronic acid.
-
Collection : Collect all liquid waste in a dedicated, chemically compatible, and leak-proof container (e.g., a high-density polyethylene or glass bottle with a screw cap).[12] Do not use food-grade containers like milk jugs.[12]
-
Labeling : Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and an approximate concentration of the boronic acid.[5]
-
pH Consideration : Do not attempt to neutralize the waste unless it is a specific requirement of your institution's EHS protocol. While boronic acids can form water-soluble boronate salts under basic conditions, this is a purification technique and not a disposal method.[13] Improper neutralization can generate heat or unwanted byproducts.
-
Storage : Keep the container tightly sealed at all times except when adding waste.[11][12] This is a critical compliance point to prevent evaporation and spills. Store in your designated waste accumulation area.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[5]
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect First Rinseate : The first rinseate is considered acutely hazardous waste and must be collected and added to your liquid hazardous waste container for boronic acids.[5]
-
Subsequent Rinses : Depending on your institution's guidelines, the second and third rinses may also need to be collected as hazardous waste. Consult your Chemical Hygiene Plan (CHP) or EHS office.[14][15]
-
Final Disposal : Allow the rinsed container to air dry completely in the fume hood. Once dry, deface or remove the original label. The clean container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.
Emergency Procedures
-
Spills : For small spills of solid material, carefully sweep it up and place it in the solid hazardous waste container. For liquid spills, absorb the material with a chemical spill kit absorbent (e.g., vermiculite). All cleanup materials must be disposed of as hazardous waste.[6]
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation : Move the affected person to fresh air.
-
In all cases of exposure, seek medical attention and consult the Safety Data Sheet.
-
By adhering to these protocols, you contribute to a culture of safety, protect the environment, and ensure that your laboratory operations remain compliant with federal and local regulations.[16] Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional requirements.
References
- 1. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. usbioclean.com [usbioclean.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. epa.gov [epa.gov]
- 12. pfw.edu [pfw.edu]
- 13. reddit.com [reddit.com]
- 14. osha.gov [osha.gov]
- 15. md.rcm.upr.edu [md.rcm.upr.edu]
- 16. epa.gov [epa.gov]
Mastering the Safe Handling of (3-Acetyl-4-fluorophenyl)boronic Acid: A Guide for Laboratory Professionals
For the innovative researcher, scientist, and drug development professional, the introduction of novel chemical reagents is the lifeblood of discovery. (3-Acetyl-4-fluorophenyl)boronic acid, a key building block in synthetic chemistry, offers significant potential. However, realizing this potential safely and effectively requires a comprehensive understanding of its handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protocols.
Hazard Assessment: Understanding the Risks
Based on data from similar boronic acid compounds, this compound should be treated as a hazardous substance with the following potential effects[1][2][3][4]:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.
-
Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
A thorough understanding of these hazards is the cornerstone of a robust safety plan. The operational and disposal plans outlined below are designed to mitigate these risks at every stage of the chemical's lifecycle in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects eyes from airborne dust particles and accidental splashes of the chemical or solvents. Standard safety glasses do not provide a sufficient seal.[1][3][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected.[6][7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. The lab coat should be regularly laundered and not worn outside of the laboratory.[6][8] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask). | Required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[3][5][6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Work Area: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[7][9][10]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][11]
-
Decontamination: Have a designated area and the necessary materials for decontaminating glassware and equipment after use.
Handling Procedure
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
Transferring the Chemical:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
-
Clean the work area to remove any residual chemical.
-
Properly doff and dispose of or decontaminate PPE.
-
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
Even with meticulous planning, accidents can happen. A clear and concise emergency plan is vital.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[7][8]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a clearly labeled, sealed, and appropriate hazardous waste container.[8][13]
-
Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinses may be disposed of according to local regulations. After rinsing and drying, deface the label on the container before recycling or disposal.
-
Consult Local Regulations: Always follow your institution's and local hazardous waste disposal regulations. When in doubt, consult your EHS department.[8][13]
By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly unlock the scientific potential of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. echemi.com [echemi.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. sciencing.com [sciencing.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. laballey.com [laballey.com]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
